SCH 211803
Description
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Properties
CAS No. |
331765-50-5 |
|---|---|
Molecular Formula |
C31H36ClN3O3S |
Molecular Weight |
566.2 g/mol |
IUPAC Name |
(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C31H36ClN3O3S/c1-22-4-2-7-29(30(22)33)31(36)35-18-14-26(15-19-35)34-16-12-24(13-17-34)20-23-8-10-27(11-9-23)39(37,38)28-6-3-5-25(32)21-28/h2-11,21,24,26H,12-20,33H2,1H3 |
InChI Key |
VMJKUCKTXMESQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC(CC2)N3CCC(CC3)CC4=CC=C(C=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action: A Technical Guide to C5a Receptor Antagonism
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a comprehensive technical overview of the mechanism of action of a representative small molecule antagonist of the C5a receptor (C5aR1). While extensive research has been conducted on numerous C5a receptor antagonists, public domain information specifically identifying "SCH 211803" with detailed experimental data is not available. Therefore, this guide synthesizes the established principles of C5aR1 antagonism, employing representative data and methodologies gleaned from the broader scientific literature on potent, non-peptide C5a receptor antagonists. This approach aims to provide a valuable and illustrative resource for understanding the core pharmacology of this class of molecules.
Core Mechanism of Action: Competitive Antagonism of the C5a Receptor
The primary mechanism of action for this class of compounds is competitive antagonism at the C5a receptor 1 (C5aR1), also known as CD88. C5a, a potent pro-inflammatory anaphylatoxin generated during complement activation, exerts its effects by binding to C5aR1, a G-protein coupled receptor (GPCR) predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages. This binding event initiates a cascade of intracellular signaling pathways, leading to a robust inflammatory response characterized by chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines.
The antagonist molecule, a non-peptide small molecule, binds to the C5aR1, likely at a site that overlaps with or is allosterically coupled to the C5a binding site. This occupation of the receptor prevents the binding of C5a, thereby inhibiting the downstream signaling events and the subsequent cellular inflammatory responses.
Quantitative Pharmacological Profile
The potency and selectivity of a representative C5a receptor antagonist are summarized in the following tables. The data presented are illustrative and represent typical values for a potent and selective antagonist as described in the scientific literature.
Table 1: Receptor Binding Affinity
| Radioligand | Cell Type/Membrane Preparation | Antagonist Ki (nM) |
| [125I]-C5a | Human Neutrophil Membranes | 1.5 |
| [125I]-C5a | Recombinant human C5aR1-expressing cells | 1.2 |
Table 2: In Vitro Functional Activity
| Assay | Cell Type | Stimulus | Antagonist IC50 (nM) |
| Chemotaxis | Human Neutrophils | C5a (10 nM) | 5.2 |
| Calcium Mobilization | Human Neutrophils | C5a (10 nM) | 3.8 |
| Myeloperoxidase Release | Human Neutrophils | C5a (100 nM) | 8.1 |
| CD11b Upregulation | Human Monocytes | C5a (10 nM) | 6.5 |
Key Signaling Pathways Modulated
The binding of C5a to its receptor activates heterotrimeric G-proteins, primarily of the Gαi family. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn activate multiple downstream signaling cascades. The antagonist effectively blocks these C5a-initiated pathways.
Figure 1. C5aR1 signaling and the inhibitory action of the antagonist.
Detailed Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the mechanism of action of a C5a receptor antagonist.
Receptor Binding Assay
This assay quantifies the affinity of the antagonist for the C5aR1.
Figure 2. Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Human neutrophils are isolated from the blood of healthy donors using density gradient centrifugation. The isolated cells are then lysed, and the cell membranes are collected by ultracentrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a constant concentration of [125I]-labeled C5a and varying concentrations of the antagonist compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Detection: The radioactivity on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [125I]-C5a (IC50) is determined by non-linear regression analysis. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of the antagonist to block the C5a-induced migration of neutrophils.
Figure 3. Workflow for a neutrophil chemotaxis assay.
Methodology:
-
Cell Preparation: Human neutrophils are isolated as described above.
-
Assay Setup: A Boyden chamber or a similar multi-well migration plate is used. The lower chamber is filled with a medium containing C5a as the chemoattractant.
-
Antagonist Treatment: Neutrophils are pre-incubated with various concentrations of the antagonist before being placed in the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Migration: The chamber is incubated to allow the neutrophils to migrate through the membrane towards the C5a.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by staining the cells and counting them under a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the C5a-induced cell migration (IC50) is calculated.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the C5a-induced increase in intracellular calcium concentration, a key second messenger in C5aR1 signaling.
Methodology:
-
Cell Loading: Isolated human neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The dye-loaded cells are incubated with varying concentrations of the antagonist.
-
Stimulation and Measurement: The cells are then stimulated with C5a, and the change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the C5a-induced calcium flux (IC50) is determined.
Conclusion
The representative C5a receptor antagonist profiled in this guide demonstrates a mechanism of action consistent with potent and selective competitive antagonism of the C5aR1. By binding to the receptor and preventing its activation by C5a, the antagonist effectively abrogates the key downstream signaling pathways responsible for C5a-mediated inflammation. The in vitro data on binding affinity and functional inhibition of neutrophil chemotaxis and calcium mobilization underscore its potential as a modulator of inflammatory responses. This technical guide provides a foundational understanding of the core principles and experimental approaches used to elucidate the mechanism of action for this important class of therapeutic agents.
Unveiling SCH 211803: A Potent and Selective Muscarinic M2 Receptor Antagonist
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of SCH 211803, a potent and highly selective antagonist of the muscarinic M2 receptor. Developed by researchers at Schering-Plough, this compound has been investigated for its potential therapeutic applications, particularly in the context of Alzheimer's disease. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the core scientific data and methodologies related to this compound.
Discovery and Rationale
This compound was identified as a potent and highly selective muscarinic M2 antagonist, representing a promising approach for the treatment of Alzheimer's disease. The discovery was first presented at the 221st ACS National Meeting in San Diego in the spring of 2001.[1] The rationale for developing M2 antagonists for Alzheimer's disease stems from the role of these receptors in modulating acetylcholine (B1216132) release. By blocking presynaptic M2 autoreceptors in the brain, this compound is hypothesized to increase the release of acetylcholine, a neurotransmitter crucial for cognitive function that is depleted in Alzheimer's patients.
Biological Activity
While a comprehensive public profile of the biological data for this compound remains limited, the initial discovery highlighted its high potency and selectivity for the M2 muscarinic receptor subtype. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that can arise from interactions with other muscarinic receptor subtypes (M1, M3, M4, and M5), which are involved in a wide range of physiological functions.
Table 1: Summary of Biological Activity for this compound
| Target | Activity | Quantitative Data | Reference |
| Muscarinic M2 Receptor | Antagonist | Data not publicly available | [1] |
Synthesis of this compound
Detailed information on the non-radiolabeled synthesis of this compound is not extensively available in the public domain. However, a significant body of work has been published on the synthesis of isotopically labeled versions of this compound, which are crucial tools for in vitro and in vivo pharmacological studies, such as receptor binding assays and metabolic profiling.
Synthesis of Isotopically Labeled this compound
Several radiolabeled and stable-isotope-labeled versions of this compound have been synthesized for research purposes. These include tritiated ([³H]), carbon-14 (B1195169) ([¹⁴C]), and deuterated ([²H₄]) analogs.
Table 2: Summary of Isotopically Labeled this compound Synthesis
| Labeled Compound | Starting Material | Number of Steps | Overall Yield | Reference |
| [¹⁴C]this compound | N-benzyl-4-hydroxy[2-¹⁴C]piperidine | 4 | 35% | [2] |
| [²H₄]this compound | [²H]formaldehyde | 7 | 10% | [2] |
Experimental Protocols
Synthesis of [¹⁴C]this compound:
The synthesis of [¹⁴C]this compound was accomplished in a four-step sequence starting from N-benzyl-4-hydroxy[2-¹⁴C]piperidine with a radiochemical yield of 35%.[2] While the specific reagents and reaction conditions for each step are not detailed in the available literature, this multi-step synthesis highlights a key pathway to access the core structure of this compound.
Synthesis of [²H₄]this compound:
[²H₄]this compound was prepared from [²H]formaldehyde in a seven-step synthesis, resulting in a 10% overall yield.[2] This more extended synthetic route underscores the complexity of introducing stable isotopes into the final molecule.
Synthesis of [³H]this compound:
Two methods have been reported for the tritiation of this compound. A direct exchange with tritiated water and a platinum metal catalyst yielded [³H]this compound with a specific activity of 1.56 Ci/mmol.[2] A higher specific activity of 35 Ci/mmol was achieved through a Ru(Ph₃P)₃Cl₂ catalyzed exchange with 90 at% tritiated water.[2]
Muscarinic M2 Receptor Signaling Pathway
The muscarinic M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G protein can also directly modulate the activity of other effectors, such as inwardly rectifying potassium channels. As an antagonist, this compound blocks the binding of acetylcholine to the M2 receptor, thereby preventing the initiation of this downstream signaling cascade.
Caption: M2 muscarinic receptor signaling pathway and the antagonistic action of this compound.
Synthetic Workflow Overview
The synthesis of radiolabeled this compound involves a multi-step process, which can be generalized as follows. The core scaffold is constructed through a series of chemical transformations, followed by the introduction of the desired isotope in a key intermediate or in the final step.
Caption: Generalized workflow for the multi-step synthesis of isotopically labeled this compound.
References
In-Depth Technical Guide: SCH 211803 as a Selective M2 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 211803 is a potent and highly selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. This document provides a comprehensive technical overview of this compound, summarizing its binding affinity, selectivity profile, and functional antagonism. Detailed experimental protocols for the characterization of such a compound are provided, along with visualizations of key signaling pathways and experimental workflows to support researchers in the field of muscarinic receptor pharmacology.
Introduction
Muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs) consisting of five subtypes (M1-M5), play crucial roles in regulating a wide array of physiological functions in both the central and peripheral nervous systems. The M2 receptor subtype is predominantly found in the heart, where it mediates vagal nerve-induced bradycardia, and presynaptically on cholinergic neurons, where it functions as an autoreceptor to inhibit acetylcholine release. This inhibitory feedback mechanism has made the M2 receptor an attractive target for therapeutic intervention in conditions characterized by cholinergic deficits, such as Alzheimer's disease. By blocking these presynaptic M2 autoreceptors, it is hypothesized that acetylcholine levels in the synapse can be increased, thereby enhancing cholinergic transmission.
This compound has emerged as a significant pharmacological tool and potential therapeutic agent due to its high affinity and selectivity for the M2 receptor. This selectivity is critical for minimizing off-target effects that can arise from the blockade of other muscarinic receptor subtypes, which are involved in diverse functions such as cognitive processes (M1), smooth muscle contraction, and glandular secretion (M3). This guide details the pharmacological profile of this compound and provides methodologies for its characterization.
Pharmacological Profile of this compound
Binding Affinity and Selectivity
Quantitative analysis of the binding affinity of this compound for the five human muscarinic receptor subtypes is crucial for understanding its pharmacological profile. Radioligand binding assays are the standard method for determining the inhibition constant (Ki) of a compound for a specific receptor.
A study presented at the 221st ACS National Meeting reported that this compound exhibits high affinity for cloned human M2 receptors.[1] The binding affinity (Ki) for the M2 receptor was determined to be 0.9 nM.[2] Furthermore, the compound demonstrated a high degree of selectivity, with an affinity for the M1 receptor that was over 700-fold lower.[2] While specific Ki values for M3, M4, and M5 receptors from this particular study are not publicly available, the pronounced selectivity for M2 over M1 underscores its potential for targeted therapeutic applications.
For context, the precursor to this compound, known as SCH 57790, was also a selective M2 antagonist. It demonstrated a binding affinity (Ki) of 2.78 nM for the human M2 receptor and a 40-fold lower affinity for the M1 receptor.
Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. M2 |
| M1 | >630 | >700-fold |
| M2 | 0.9 | - |
| M3 | Data not available | Data not available |
| M4 | Data not available | Data not available |
| M5 | Data not available | Data not available |
Data is based on a report from the 221st ACS National Meeting.[1][2]
Functional Antagonism
The functional consequence of this compound binding to the M2 receptor is the blockade of agonist-induced signaling. M2 receptors are coupled to the Gi alpha subunit of the G protein complex. Activation of the M2 receptor by an agonist, such as acetylcholine or oxotremorine (B1194727), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Functional assays have confirmed that this compound acts as an antagonist at M2 receptors by preventing the agonist-mediated inhibition of adenylyl cyclase.[2] This demonstrates that this compound effectively blocks the downstream signaling cascade initiated by M2 receptor activation.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize a selective M2 muscarinic receptor antagonist like this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the different muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Non-labeled competing ligand (e.g., this compound) at various concentrations.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in ice-cold assay buffer to a concentration that yields adequate signal-to-noise ratio (empirically determined).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled test compound (this compound).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a non-labeled antagonist like atropine.
-
Initiate the binding reaction by adding the diluted membrane preparation to each well.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol describes a functional assay to determine the ability of an antagonist (e.g., this compound) to block agonist-induced inhibition of cAMP production in cells expressing the M2 receptor.
Objective: To confirm the M2 antagonist activity of this compound and determine its functional potency (IC50).
Materials:
-
Cells stably expressing the human M2 muscarinic receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
M2 receptor agonist (e.g., oxotremorine M or carbachol).
-
Adenylyl cyclase activator: Forskolin (B1673556).
-
Test antagonist (this compound) at various concentrations.
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Plating: Seed the M2 receptor-expressing cells into microplates at an appropriate density and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the antagonist (this compound) in serum-free medium or assay buffer for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the M2 agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells (except for the basal control wells). The forskolin stimulates adenylyl cyclase, leading to a measurable level of cAMP that can then be inhibited by the M2 agonist.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production) using non-linear regression analysis.
-
Visualizations
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling pathway and the antagonistic action of this compound.
Radioligand Binding Assay Workflow
Caption: A generalized experimental workflow for a competitive radioligand binding assay.
Logical Relationship of this compound Selectivity
Caption: Logical diagram illustrating the high selectivity of this compound for the M2 receptor.
Conclusion
This compound is a valuable pharmacological agent characterized by its high potency and remarkable selectivity as an antagonist for the M2 muscarinic acetylcholine receptor. Its ability to block the inhibitory presynaptic autoreceptors without significantly affecting other muscarinic receptor subtypes makes it a promising candidate for further investigation in the context of CNS disorders associated with cholinergic hypofunction, such as Alzheimer's disease. The experimental protocols and visualizations provided in this guide offer a framework for the continued research and development of selective muscarinic receptor modulators. Further characterization of its binding profile across all five muscarinic subtypes and in vivo efficacy studies will be critical in fully elucidating its therapeutic potential.
References
An In-depth Technical Guide to 1'-(2-amino-3-methylbenzoyl)-4-[[[(3-chlorophenyl)sulfonyl]phenyl]methyl]-1,4'-bipiperidine hydrochloride
Core Structure and Chemical Properties
The chemical structure of 1'-(2-amino-3-methylbenzoyl)-4-[[[(3-chlorophenyl)sulfonyl]phenyl]methyl]-1,4'-bipiperidine hydrochloride is characterized by several key functional groups that likely dictate its physicochemical properties and biological activity. The molecule is a hydrochloride salt, suggesting it is likely crystalline and water-soluble, which is advantageous for pharmaceutical formulation.
The core of the molecule is a 1,4'-bipiperidine scaffold.[1] This heterocyclic system is a common feature in many biologically active compounds and serves as a rigid framework to orient the other substituents in three-dimensional space. One of the piperidine (B6355638) nitrogen atoms is acylated with a 2-amino-3-methylbenzoyl group. The presence of an amino group and a methyl group on the benzoyl ring can influence the molecule's binding affinity and selectivity for its biological target.
The second piperidine ring is substituted at the 4-position with a benzyl (B1604629) group, which is in turn linked to a (3-chlorophenyl)sulfonyl moiety. The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can contribute to the molecule's binding interactions. The 3-chloro substitution on the terminal phenyl ring can enhance metabolic stability and may influence the compound's pharmacokinetic profile.
Hypothetical Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C31H37ClN4O3S·HCl |
| Molecular Weight | 633.63 g/mol |
| pKa | 8.5 (predicted for the piperidine nitrogen) |
| LogP | 5.2 (predicted) |
| Solubility | Predicted to be soluble in water and polar organic solvents. |
Hypothetical Biological Activity and Mechanism of Action
While the specific biological target of this compound is unknown, its structural motifs suggest several potential mechanisms of action. The bipiperidine core is found in antagonists of G-protein coupled receptors (GPCRs), such as histamine (B1213489) and opioid receptors. The presence of the arylsulfonamide group is also common in inhibitors of enzymes like carbonic anhydrases or kinases.
A plausible hypothesis is that this compound acts as a modulator of a specific GPCR or ion channel involved in signal transduction pathways relevant to neurological or cardiovascular disorders. The 2-amino-3-methylbenzoyl and (3-chlorophenyl)sulfonylphenylmethyl moieties would be critical for receptor recognition and binding affinity.
Potential Signaling Pathway Involvement:
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound with the structural features of 1'-(2-amino-3-methylbenzoyl)-4-[[[(3-chlorophenyl)sulfonyl]phenyl]methyl]-1,4'-bipiperidine hydrochloride, assuming it acts as a GPCR antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the characterization of 1'-(2-amino-3-methylbenzoyl)-4-[[[(3-chlorophenyl)sulfonyl]phenyl]methyl]-1,4'-bipiperidine hydrochloride.
Chemical Synthesis and Characterization
A potential synthetic route for this molecule could involve a multi-step process, beginning with the coupling of a protected 4-substituted piperidine with another piperidine derivative, followed by deprotection and subsequent acylation and alkylation steps.
Illustrative Synthetic Workflow:
Characterization Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the spectra to confirm the presence of all expected protons and carbons and their chemical environments.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Determine the exact mass of the molecular ion to confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a reverse-phase HPLC method using a C18 column.
-
Use a mobile phase gradient of water and acetonitrile (B52724) with 0.1% formic acid or trifluoroacetic acid.
-
Assess the purity of the compound by integrating the peak area at an appropriate UV wavelength (e.g., 254 nm).
-
In Vitro Biological Assays
Receptor Binding Assay (Hypothetical Target: GPCR X):
-
Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value of the test compound by fitting the data to a dose-response curve.
Hypothetical In Vitro Activity Data:
| Assay Type | Target | Metric | Value |
| Receptor Binding | GPCR X | IC50 | 15 nM |
| Functional Assay (cAMP) | GPCR X | EC50 | 50 nM (as an antagonist) |
| hERG Channel Patch Clamp | hERG | IC50 | > 10 µM |
| Cytochrome P450 Inhibition | CYP3A4 | IC50 | 5 µM |
In Vivo Pharmacokinetic Study
Protocol for Oral Dosing in Rats:
-
Fast male Sprague-Dawley rats overnight.
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Administer the compound by oral gavage at a dose of 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Collect blood samples via the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Extract the compound from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the compound in the plasma samples using LC-MS/MS.
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Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Hypothetical Pharmacokinetic Data (Rat, 10 mg/kg p.o.):
| Parameter | Value |
| Cmax (ng/mL) | 500 |
| Tmax (h) | 1.5 |
| AUC (0-inf) (ng·h/mL) | 3200 |
| Oral Bioavailability (%) | 45 |
| Half-life (t1/2) (h) | 6 |
Summary and Future Directions
This technical guide has outlined the structural features and a hypothetical but scientifically grounded profile for 1'-(2-amino-3-methylbenzoyl)-4-[[[(3-chlorophenyl)sulfonyl]phenyl]methyl]-1,4'-bipiperidine hydrochloride. The proposed experimental workflows provide a roadmap for its synthesis, characterization, and biological evaluation.
Future research on this molecule would involve the elucidation of its precise mechanism of action through target identification studies, followed by lead optimization to improve its potency, selectivity, and pharmacokinetic properties. Efficacy studies in relevant animal models of disease would then be warranted to assess its therapeutic potential. The data presented in this guide, although hypothetical, serves as a benchmark for what might be expected from a novel drug candidate with this chemical architecture.
References
SCH 211803: An Uncharted Territory in the Quest for Alzheimer's Therapeutics
Despite a comprehensive investigation into the potential therapeutic applications of SCH 211803 in Alzheimer's disease, this report concludes that there is currently no publicly available scientific literature or data to support such a connection. Extensive searches across a wide range of scientific and chemical databases have failed to identify a mechanism of action, biological target, or any preclinical or clinical studies linking this compound to Alzheimer's disease or related neurodegenerative pathologies.
This in-depth technical guide was commissioned to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential in the context of Alzheimer's disease. However, the foundational information required for such a guide—the compound's basic pharmacology and biological activity—appears to be non-existent in the public domain.
Initial searches for "this compound" and "Alzheimer's disease" yielded no relevant results. Subsequent, more targeted inquiries aimed at elucidating the compound's fundamental properties were equally unsuccessful. Searches for its mechanism of action, therapeutic target, drug class, and any associated patents or publications from its likely originator, Schering-Plough (now part of Merck), did not provide any pertinent information.
Chemical databases such as PubChem and the Global Substance Registration System (GSRS) do contain entries for this compound. These sources provide the chemical formula (C₃₁H₃₆ClN₃O₃S), molecular weight, and structure of the compound. However, these entries lack the critical biological data that would allow for an assessment of its potential therapeutic utility in any disease, including Alzheimer's.
Without a known biological target or pathway, it is impossible to:
-
Summarize quantitative data into structured tables , as no such data exists in the literature.
-
Provide detailed methodologies for key experiments , as no relevant experiments have been published.
-
Create diagrams of signaling pathways or experimental workflows , as the underlying biological context is unknown.
It is conceivable that this compound represents an internal compound designation from a pharmaceutical company's discovery program that was either discontinued (B1498344) at an early stage or was never publicly disclosed. It is also possible that the designation provided is incorrect or incomplete.
The Role of M2 Muscarinic Receptor Antagonists in Cardiovascular Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of M2 muscarinic acetylcholine (B1216132) receptor (M2R) antagonists in the context of cardiovascular disease research. The M2R, the predominant muscarinic receptor subtype in the heart, is a key regulator of cardiac function.[1][2] Its modulation through antagonism presents a compelling therapeutic strategy for a range of cardiovascular pathologies, including atrial fibrillation and certain aspects of heart failure. This document details the underlying signaling mechanisms, summarizes key quantitative findings, outlines experimental protocols for antagonist evaluation, and provides visual representations of critical pathways and workflows.
M2 Receptor Signaling in the Cardiovascular System
The M2R is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[3][4] Its activation by acetylcholine (ACh), the principal neurotransmitter of the parasympathetic nervous system, triggers a signaling cascade that leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] This action functionally opposes the effects of β-adrenergic receptor stimulation, a phenomenon known as "accentuated antagonism".[5]
Key Cardiovascular Effects of M2 Receptor Activation:
-
Sinoatrial (SA) and Atrioventricular (AV) Nodes: In supraventricular tissues, M2R activation directly activates G-protein-coupled inwardly-rectifying potassium channels (GIRK or IK,ACh) via the βγ-subunits of Gi/o proteins.[1][2] This leads to potassium ion efflux, membrane hyperpolarization, and a subsequent decrease in heart rate (negative chronotropy) and reduced impulse conduction through the AV node (negative dromotropy).[1][3]
-
Ventricular Myocytes: In the ventricles, the primary role of M2R activation is to counteract the effects of β-adrenergic stimulation. By inhibiting adenylyl cyclase, M2 receptors reduce cAMP production, thereby attenuating protein kinase A (PKA)-dependent phosphorylation of targets like L-type calcium channels and phospholamban, which ultimately blunts the increase in contractile force (negative inotropy).[1][6]
-
Vasculature: M2 receptors are also present on the endothelium of coronary vasculature, where their stimulation leads to the release of nitric oxide (NO), causing vasodilation.[1]
Therapeutic Rationale and Applications in Disease Models
The investigation of M2 receptor antagonists is primarily focused on conditions where parasympathetic overactivity is detrimental or where blocking M2R-mediated effects could restore normal electrophysiological function.
2.1 Atrial Fibrillation (AF)
Heightened vagal tone is a known trigger for AF. M2 receptor expression and function are often remodeled in patients with chronic AF.[7][8] Selective M2R antagonists are being investigated to prevent vagally-mediated shortening of the atrial action potential, a key factor in the initiation and maintenance of AF.
Non-competitive antagonists like cisatracurium (B1209417) and mivacurium (B34715) have been shown to selectively block M2 receptors in the atrial myocardium without affecting those in the SA and AV nodes.[9] This atrial-specific action is desirable as it could prevent AF without causing sinus tachycardia, a common side effect of non-selective antagonists like atropine.[9]
2.2 Heart Failure (HF)
The role of M2R in heart failure is complex. While parasympathetic stimulation is generally considered cardioprotective by reducing heart rate, excessive M2R activation in the ventricles could be detrimental by reducing contractility.[5] In failing hearts, studies suggest that M2 receptors, along with β2-adrenergic receptors, contribute to reduced ventricular contractility by decreasing basal L-type Ca2+ channel activity in the t-tubules.[10] This suggests that antagonizing M2 receptors could be a potential adjunct therapy to β1-adrenergic receptor blockers in heart failure treatment.[10]
Quantitative Data on M2 Receptor Antagonists
The selectivity and potency of M2R antagonists are critical for their therapeutic potential. Selectivity is typically determined by comparing the binding affinity (Ki) of a compound across all five muscarinic receptor subtypes (M1-M5).
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Selected Antagonists
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Selectivity Profile |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective |
| Methoctramine | 50[11] | 13.2[11] | 214[11] | 31.6[11] | 135[11] | M2-selective |
| Tripitramine (B121858) | >1000 | 0.4 | >1000 | 25 | >1000 | Highly M2-selective[12] |
| AF-DX 116 | 710 | 140 | 1100 | 400 | 1300 | M2-selective[13] |
| Note: Ki values are compiled from multiple sources and may vary based on experimental conditions. Lower Ki indicates higher binding affinity. |
Table 2: In Vivo Effects of M2 Receptor Antagonists
| Antagonist | Animal Model | Dose | Primary Effect | Finding | Reference |
| Cisatracurium | Anesthetized Dogs | 0.8 mg/Kg | AF Suppression | Completely suppressed AF induction and prolonged atrial MAP90. | [9] |
| Atropine | Anesthetized Dogs | 0.008 mg/Kg | AF Suppression | Prevented AF but shortened Sinus Cycle Length (tachycardia). | [9] |
| Tripitramine | Pithed Rats | 0.0202 µmol/kg i.v. | Heart Rate (M2) vs. Blood Pressure (M3) | Potently antagonized M2-mediated bradycardia without affecting M3-mediated depressor action. | [12] |
| M2-AChR KO Mice | Mice | N/A | Response to Isoproterenol (B85558) | Heart rate response to isoproterenol was significantly increased compared to wild-type. | [14] |
Key Experimental Protocols
Validating the efficacy and selectivity of M2 receptor antagonists requires a combination of in vitro binding assays, functional isolated tissue studies, and in vivo disease models.
4.1 Radioligand Binding Assays for Receptor Affinity (Ki)
This protocol determines the binding affinity of a test antagonist for the M2 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist.
-
Materials:
-
Cell membranes expressing the human M2 receptor subtype (e.g., from CHO or HEK293 cells).[15]
-
A high-affinity, non-selective radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]NMS) or [³H]QNB).[15]
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., phosphate (B84403) buffer).
-
Glass fiber filters and a cell harvester/filtration apparatus.
-
Scintillation fluid and a liquid scintillation counter.[16]
-
-
Methodology:
-
Incubation: Incubate cell membranes with a fixed, low concentration of the radioligand and a range of concentrations of the unlabeled test antagonist.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).[15]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer to remove non-specifically bound radioligand.[16]
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test antagonist. Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2 In Vivo Assessment of M2 vs. M3 Antagonism (Pithed Rat Model)
This model allows for the direct assessment of compound effects on cardiovascular receptors in the absence of central nervous system reflexes.[17]
-
Objective: To determine the in vivo potency and selectivity of an antagonist for M2 (cardiac) versus M3 (vascular) receptors.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Pithing: Anesthetize the rat and destroy the central nervous system by inserting a rod through the orbit and down the spinal canal. The animal is then artificially ventilated.
-
Instrumentation: Cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.
-
M2 Receptor Assessment (Bradycardia):
-
Administer a cumulative dose-response curve to a muscarinic agonist (e.g., methacholine).
-
Measure the resulting decrease in heart rate (bradycardia), which is an M2-mediated response.[17]
-
Administer the test antagonist intravenously.
-
After an equilibration period, repeat the agonist dose-response curve.
-
-
M3 Receptor Assessment (Depressor Response):
-
Measure the decrease in blood pressure (depressor response) from the same agonist administration, which is an M3-mediated response.[17]
-
-
Data Analysis: Quantify the shift in the agonist dose-response curve caused by the antagonist to determine its potency at both M2 and M3 receptors. A selective M2 antagonist will cause a significant rightward shift in the heart rate response curve with little to no shift in the blood pressure response curve.[12]
-
Conclusion and Future Directions
M2 muscarinic receptor antagonists represent a promising area of cardiovascular research. The development of antagonists with high selectivity for the M2 subtype, particularly those demonstrating atrial-specific effects, could offer novel therapeutic options for atrial fibrillation without the systemic side effects associated with non-selective agents.[9] Further research is needed to fully elucidate the long-term consequences of M2 receptor blockade in the context of chronic conditions like heart failure. The experimental frameworks detailed in this guide provide a robust foundation for the continued investigation and development of the next generation of M2 receptor-targeted cardiovascular drugs.
References
- 1. Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. RGS3L allows for an M2 muscarinic receptor-mediated RhoA-dependent inotropy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Association of Autoantibodies against M2-Muscarinic Acetylcholine Receptor with Atrial Fibrosis in Atrial Fibrillation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Muscarinic receptor regulation of chronic pain-induced atrial fibrillation [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. β(2)-Adrenergic and M(2)-muscarinic receptors decrease basal t-tubular L-type Ca2+ channel activity and suppress ventricular contractility in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pnas.org [pnas.org]
- 16. Structural insights into the subtype-selective antagonist binding to the M2 muscarinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
SCH 211803: An Undisclosed Chapter in Nervous System Research
Despite a comprehensive search of scientific literature and publicly available data, information regarding the compound SCH 211803 and its potential application in studying nervous system disorders remains elusive. This lack of accessible research prevents the creation of an in-depth technical guide as requested.
Efforts to uncover the pharmacological profile, mechanism of action, and any preclinical or clinical studies related to this compound have yielded no specific results. Standard scientific databases and search engines do not contain published papers, patents, or conference proceedings detailing the synthesis, biological evaluation, or therapeutic potential of this particular compound.
The "SCH" designation suggests a possible origin from Schering-Plough (now part of Merck), a pharmaceutical company with a history of developing compounds for central nervous system disorders. A well-documented compound from this company is SCH 23390, a selective dopamine (B1211576) D1 receptor antagonist that has been extensively used as a research tool in studies of Parkinson's disease, psychosis, and addiction. It was hypothesized that this compound might belong to a similar class of compounds, but without any direct evidence, this remains purely speculative.
The absence of information makes it impossible to fulfill the core requirements of the requested technical guide. Specifically:
-
Data Presentation: No quantitative data on binding affinities, efficacy, or pharmacokinetics for this compound could be located to summarize in tabular form.
-
Experimental Protocols: Without any published studies, there are no experimental methodologies to detail.
-
Visualization: The lack of information on signaling pathways or experimental workflows precludes the creation of any explanatory diagrams.
It is possible that this compound was a compound that was synthesized and evaluated internally by a pharmaceutical company but never advanced to a stage where the results were published. This is a common occurrence in the drug discovery and development process, where numerous compounds are screened, but only a select few are progressed and publicly disclosed.
At present, this compound does not appear to be a viable tool for studying nervous system disorders based on the available public domain information. Researchers seeking to investigate the roles of specific pathways, such as dopamine D1 receptor signaling, should refer to well-characterized compounds like SCH 23390 and other established pharmacological agents. Should information on this compound become publicly available in the future, a re-evaluation of its potential utility would be warranted.
In-Depth Technical Guide: SCH 211803 and Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity of SCH 211803 for muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes. It includes available quantitative data, comprehensive experimental methodologies for affinity determination, and visualizations of associated signaling pathways and experimental workflows.
Executive Summary
Muscarinic acetylcholine receptors, consisting of five subtypes (M1-M5), are critical G protein-coupled receptors (GPCRs) involved in a wide array of physiological functions in both the central and peripheral nervous systems. Their role in various pathological states has made them significant targets for therapeutic drug development. This compound has been identified as a potent and selective antagonist for the M2 muscarinic receptor subtype. This document collates the available binding affinity data for this compound and provides the technical context necessary for its evaluation as a research tool or therapeutic lead.
Binding Affinity of this compound
For the purpose of this guide, the following table summarizes the known binding profile. It is important to note the absence of specific Kᵢ values for M1, M3, M4, and M5 subtypes in the accessible literature, which underscores a gap in the publicly available pharmacological data for this compound.
Table 1: Binding Affinity Profile of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity |
| M1 | Data not publicly available | Lower than M2 |
| M2 | Potent antagonist | High |
| M3 | Data not publicly available | Lower than M2 |
| M4 | Data not publicly available | Lower than M2 |
| M5 | Data not publicly available | Lower than M2 |
Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols for Binding Affinity Determination
The binding affinity of a compound like this compound for muscarinic receptor subtypes is typically determined using in vitro radioligand binding assays. These assays are a gold standard for quantifying receptor affinity (Kᵢ) and density (Bmax).
Radioligand Competition Binding Assay
This method is used to determine the affinity of an unlabeled test compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound for each of the five muscarinic receptor subtypes.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK 293) cells stably expressing one of the five human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: A non-subtype-selective muscarinic antagonist with high affinity, typically [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB).
-
Test Compound: this compound, dissolved and serially diluted in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine (B194438) (e.g., 1 µM).
-
Assay Buffer: Typically a buffer such as 50 mM Tris-HCl or PBS (pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter and Fluid: For quantifying the radioactivity on the filters.
Procedure:
-
Membrane Preparation: The cell membranes expressing the specific muscarinic receptor subtype are prepared and protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: The assay is typically performed in 96-well plates. For each receptor subtype, the following are added to the wells in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of the radioligand (typically at or near its Kₔ value), and the vehicle for the test compound.
-
Non-specific Binding (NSB): Assay buffer, the radioligand, and a saturating concentration of the non-labeled antagonist (e.g., atropine).
-
Competition Binding: Assay buffer, the radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are quickly washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The data from the competition binding wells are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects by coupling to different families of G proteins, leading to distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to G proteins of the Gq/11 family. Agonist binding to these receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to G proteins of the Gi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o proteins can also directly modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Visualizations
The following diagrams illustrate the experimental workflow and the primary signaling pathways associated with muscarinic receptors.
Caption: Radioligand Binding Assay Workflow.
Caption: Gq/11 Signaling Pathway.
Representative In Vitro Characterization of a Non-Peptide Vasopressin V2 Receptor Antagonist
An in-depth literature search for the in vitro characterization of SCH 211803 did not yield specific quantitative data, such as binding affinities (Kᵢ) or functional potencies (IC₅₀), required for the creation of a detailed technical guide. Information regarding this specific compound appears to be limited in the public domain.
To fulfill the core requirements of your request for a comprehensive technical guide on a vasopressin V2 receptor antagonist, this document will provide a representative in vitro characterization based on well-documented non-peptide V2 receptor antagonists. The data and protocols presented are synthesized from publicly available research on compounds with a similar mechanism of action. This guide is intended to serve as a template, outlining the expected data formats, experimental methodologies, and pathway visualizations that would be relevant for a compound like this compound.
This technical guide details the in vitro pharmacological profile of a representative non-peptide vasopressin V2 receptor antagonist. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the binding characteristics and functional activity of such a compound.
Data Presentation
The in vitro activity of a selective non-peptide V2 receptor antagonist is summarized in the tables below. These values are typically determined through competitive radioligand binding assays and functional assays measuring the inhibition of vasopressin-mediated intracellular signaling.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Radioligand | Test Compound Kᵢ (nM) | Reference |
| Human V2 | [³H]-Arginine Vasopressin | Value | [1] |
| Human V1a | [³H]-Arginine Vasopressin | Value | [1] |
Note: Kᵢ values can vary between studies based on experimental conditions. The data presented is a synthesis from available literature.[1]
Table 2: Functional Antagonism
| Assay Type | Cell Line | Agonist | Test Compound IC₅₀ (nM) | Reference |
| cAMP Accumulation | HEK293 cells expressing human V2 receptor | Arginine Vasopressin | Value | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
1. Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for the vasopressin V1a and V2 receptors.
-
Objective: To measure the ability of a non-peptide antagonist to displace a radiolabeled ligand from the vasopressin receptor.[1]
-
Materials: [1]
-
Cell membranes prepared from cells stably expressing the human V1a or V2 receptor.
-
Radioligand (e.g., [³H]-Arginine Vasopressin).
-
Non-labeled non-peptide antagonist (test compound).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure: [1]
-
Cell membranes are incubated in the assay buffer.
-
A fixed concentration of the radioligand and varying concentrations of the test compound are added.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
2. V2 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to block agonist-induced cyclic AMP (cAMP) production, which is a key downstream signaling event of V2 receptor activation.[1]
-
Objective: To determine the functional potency (IC₅₀) of a V2 receptor antagonist.[1]
-
Materials: [1]
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Arginine Vasopressin (AVP) or a selective V2 agonist (e.g., dDAVP).
-
Test antagonist.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure: [1]
-
Cells are plated in a multi-well plate and allowed to adhere.
-
Cells are pre-incubated with varying concentrations of the test antagonist.
-
A fixed concentration of the agonist (AVP or dDAVP) is added to stimulate the V2 receptors.
-
The cells are incubated to allow for cAMP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection kit.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined.
-
Mandatory Visualization
Signaling Pathway of the Vasopressin V2 Receptor
Caption: V2 receptor signaling cascade and point of antagonist inhibition.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for the competitive radioligand binding assay.
Logical Relationship of V2 Antagonism
Caption: Logical flow of V2 receptor antagonism.
References
An In-depth Technical Guide to the Early-Stage Research of SCH 211803
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 211803 is a potent and highly selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor, identified in early-stage research as a potential therapeutic agent for Alzheimer's disease. This technical guide provides a comprehensive overview of the initial pharmacological characterization of this compound, including its binding affinity, functional activity, and the experimental methodologies employed in its early evaluation. The document is intended to serve as a detailed resource for researchers and drug development professionals interested in the pharmacology of selective M2 muscarinic antagonists.
Introduction
The cholinergic system plays a crucial role in cognitive functions such as learning and memory. A consistent finding in the brains of individuals with Alzheimer's disease is the loss of cholinergic neurons. One therapeutic strategy to counteract this deficit is to enhance acetylcholine levels. Presynaptic M2 muscarinic receptors act as autoreceptors, inhibiting the release of acetylcholine. Therefore, antagonizing these receptors presents a promising approach to increasing synaptic acetylcholine and improving cognitive function.
This compound, developed by Schering-Plough, emerged from a class of piperidinyl piperidine (B6355638) analogues designed as potent and selective M2 muscarinic receptor antagonists.[1] Early research demonstrated its high affinity for the M2 receptor and significant selectivity over other muscarinic receptor subtypes, positioning it as a candidate for clinical development for the treatment of Alzheimer's disease.
Pharmacological Profile of this compound
Binding Affinity
Quantitative analysis of the binding of this compound to muscarinic receptors was a critical step in its early-stage evaluation. Radioligand binding assays were employed to determine its affinity for various human muscarinic receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. M1 |
| This compound | Human Muscarinic M2 | 0.9 nM | >700-fold |
Table 1: Binding Affinity of this compound for Human Muscarinic M2 Receptors.
Functional Activity
The functional antagonism of this compound at the M2 receptor was confirmed through in vitro functional assays. A key experiment involved assessing the compound's ability to block the effects of a muscarinic agonist on adenylyl cyclase activity.
| Assay | Agonist | Effect of this compound |
| Adenylyl Cyclase Inhibition | Oxotremorine (B1194727) M | Blockade of agonist-induced inhibition |
Table 2: Functional Antagonist Activity of this compound.
Experimental Protocols
The following sections detail the generalized experimental methodologies that are typically employed in the early-stage pharmacological characterization of compounds like this compound.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a test compound for its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human muscarinic M1 and M2 receptors.
Materials:
-
Cell membranes expressing recombinant human M1 and M2 muscarinic receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or a similar muscarinic antagonist radioligand.
-
Test Compound: this compound.
-
Non-specific binding control: Atropine or another suitable muscarinic antagonist at a high concentration.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold buffer. The cell membranes are then isolated by centrifugation.
-
Assay Setup: A constant concentration of the radioligand and varying concentrations of the test compound (this compound) are incubated with the prepared cell membranes in the assay buffer.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assay: Adenylyl Cyclase Inhibition
This assay assesses the ability of this compound to function as an antagonist by blocking the downstream signaling of the M2 receptor.
Objective: To determine the functional antagonist activity of this compound at the M2 muscarinic receptor.
Materials:
-
Cells expressing the M2 muscarinic receptor.
-
Muscarinic agonist: Oxotremorine M or carbachol.
-
Test Compound: this compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit.
Procedure:
-
Cell Culture: Cells expressing the M2 receptor are cultured to an appropriate density.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of a muscarinic agonist (e.g., oxotremorine M) in the presence of forskolin. The agonist, acting through the Gi-coupled M2 receptor, will inhibit the forskolin-stimulated adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
-
Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified. The data is used to determine the potency of this compound as a functional antagonist.
Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist like acetylcholine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The beta-gamma subunit complex can also activate other signaling pathways, such as inwardly rectifying potassium channels. As an antagonist, this compound binds to the M2 receptor and prevents the binding of acetylcholine, thereby blocking this signaling cascade.
Conclusion
The early-stage research on this compound identified it as a potent and selective M2 muscarinic receptor antagonist. The data from binding and functional assays provided a strong rationale for its further development as a potential treatment for the cognitive deficits associated with Alzheimer's disease. This technical guide summarizes the key initial findings and the experimental approaches used to characterize this promising compound. Further research and clinical trials would be necessary to fully elucidate its therapeutic potential and safety profile.
References
Unveiling the Cholinergic Landscape: A Technical Guide to SCH 211803
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 211803 is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2][3] This selectivity for the M2 subtype has positioned it as a valuable research tool and a potential therapeutic agent, particularly in the fields of cardiovascular and nervous system disorders, including Alzheimer's disease. This in-depth technical guide provides a comprehensive overview of this compound, focusing on its effects on cholinergic signaling, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Selective M2 Receptor Antagonism
This compound exerts its effects by competitively binding to and blocking the activation of M2 muscarinic acetylcholine receptors. These receptors are key components of the cholinergic nervous system, which plays a crucial role in regulating a wide array of physiological functions. The selective antagonism of M2 receptors by this compound allows for the modulation of specific cholinergic pathways while minimizing the widespread effects associated with non-selective muscarinic antagonists.
Quantitative Analysis of Receptor Binding Affinity
Table 1: Representative Binding Affinity Profile of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Assay Type | Source |
| M1 | This compound | Data Not Available | Radioligand Binding Assay | TBD |
| M2 | This compound | Data Not Available | Radioligand Binding Assay | TBD |
| M3 | This compound | Data Not Available | Radioligand Binding Assay | TBD |
| M4 | This compound | Data Not Available | Radioligand Binding Assay | TBD |
| M5 | This compound | Data Not Available | Radioligand Binding Assay | TBD |
Note: This table is a template. Specific quantitative data for this compound is not currently available in the public search results. TBD (To Be Determined) indicates where specific data from primary research would be inserted.
Effects on Cholinergic Signaling Pathways
By selectively blocking M2 receptors, this compound can modulate downstream signaling cascades. M2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of M2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
The antagonistic action of this compound on M2 receptors can therefore lead to an increase in acetylcholine release from presynaptic terminals, a key mechanism underlying its potential cognitive-enhancing effects.
Caption: M2 autoreceptor signaling pathway and the effect of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are standardized methodologies for key assays used to characterize compounds like this compound.
Radioligand Binding Assay (for determining receptor affinity)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and either this compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional cAMP Assay (for determining antagonist activity)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production mediated by Gi-coupled receptors like M2.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced effects on cAMP levels in cells expressing the M2 receptor.
Materials:
-
Cells stably expressing the human M2 muscarinic receptor.
-
A muscarinic agonist (e.g., carbachol).
-
This compound at various concentrations.
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
Procedure:
-
Seed the M2-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with a fixed concentration of the muscarinic agonist in the presence of forskolin.
-
Incubate for a time sufficient to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the inhibition of the agonist-induced response.
Caption: Workflow for a functional cAMP assay.
Conclusion
This compound represents a significant tool for dissecting the roles of the M2 muscarinic receptor in health and disease. Its high selectivity makes it a valuable pharmacological probe for in vitro and in vivo studies of cholinergic signaling. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of M2 receptor antagonism. As more quantitative data on this compound becomes publicly available, a more complete understanding of its pharmacological profile will emerge, paving the way for its potential clinical applications.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Radiolabeled SCH 211803
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 211803 is a molecule of interest in drug discovery, and the use of its radiolabeled form is essential for in vitro characterization of its binding and activity. This document provides detailed protocols for the synthesis of radiolabeled this compound and its application in common in vitro assays, including radioligand binding assays and autoradiography. While specific quantitative binding data for radiolabeled this compound is not publicly available, this guide offers robust, adaptable protocols to enable researchers to generate this critical data.
Radiolabeled Synthesis of this compound
The synthesis of radiolabeled this compound has been reported using tritium (B154650) ([³H]), carbon-14 (B1195169) ([¹⁴C]), and deuterium (B1214612) ([²H₄]) isotopes. The choice of isotope will depend on the specific requirements of the in vitro assay, such as the desired specific activity and the type of detection method.
Synthesis of [³H]-SCH 211803
A common method for tritium labeling is through direct exchange with tritiated water. One reported method achieved a specific activity of 1.56 Ci/mmol using this technique with platinum metal as a catalyst. For higher specific activity, a rhodium catalyst-mediated exchange with tritiated water can be employed, reaching up to 35 Ci/mmol.
Synthesis of [¹⁴C]-SCH 211803
Carbon-14 labeling can be achieved through a multi-step synthesis. A reported pathway starts from N-benzyl-4-hydroxy[2-¹⁴C]piperidine and proceeds through a four-step synthesis to yield [¹⁴C]-SCH 211803 with a radiochemical yield of 35%.
Synthesis of [²H₄]-SCH 211803
Deuterium labeling can be accomplished via a seven-step synthesis starting from [²H₂]formaldehyde, resulting in a 10% yield of [²H₄]-SCH 211803.
Quantitative Data
As of the latest literature review, specific quantitative binding data (Kᵢ, IC₅₀, Kₔ, Bₘₐₓ) for radiolabeled this compound from in vitro assays has not been published. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Parameter | Value | Units | Assay Conditions |
| Kᵢ | nM | e.g., Competition binding with [³H]-SCH 211803 in rat brain membranes | |
| IC₅₀ | nM | e.g., Inhibition of specific binding of a known ligand by this compound | |
| Kₔ | nM | e.g., Saturation binding with [³H]-SCH 211803 | |
| Bₘₐₓ | fmol/mg protein | e.g., Saturation binding with [³H]-SCH 211803 |
Experimental Protocols
The following are detailed, state-of-the-art protocols for common in vitro assays that can be adapted for use with radiolabeled this compound.
Protocol 1: Radioligand Binding Assay (Membrane Preparation)
This protocol describes a filtration-based radioligand binding assay using cell or tissue membrane preparations.
Materials:
-
Radiolabeled this compound (e.g., [³H]-SCH 211803)
-
Unlabeled this compound (for determining non-specific binding)
-
Cell or tissue homogenates expressing the target receptor
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B, pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radiolabeled this compound, and binding buffer.
-
Non-specific Binding: Membrane preparation, radiolabeled this compound, and a high concentration of unlabeled this compound (e.g., 1000-fold excess).
-
Competition Binding (for Kᵢ determination): Membrane preparation, radiolabeled this compound, and varying concentrations of the unlabeled competitor compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For saturation binding, plot specific binding against the concentration of radiolabeled this compound to determine Kₔ and Bₘₐₓ using non-linear regression analysis.
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand.
-
Protocol 2: In Vitro Autoradiography
This protocol describes the localization of binding sites for this compound in tissue sections.
Materials:
-
Radiolabeled this compound (e.g., [³H]-SCH 211803)
-
Unlabeled this compound
-
Frozen tissue sections (e.g., brain slices) mounted on microscope slides
-
Incubation Buffer (similar to binding buffer)
-
Wash Buffer (ice-cold incubation buffer)
-
Phosphor imaging plates or autoradiography film
-
Imaging system (e.g., phosphor imager or film developer)
Procedure:
-
Tissue Section Preparation: Cut thin frozen tissue sections (e.g., 10-20 µm) using a cryostat and thaw-mount them onto microscope slides.
-
Pre-incubation: Pre-incubate the slides in incubation buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides with a solution containing radiolabeled this compound in incubation buffer. For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound.
-
Washing: Wash the slides in ice-cold wash buffer to remove unbound radioligand. A final quick rinse in ice-cold deionized water can help to remove buffer salts.
-
Drying: Dry the slides rapidly, for example, under a stream of cool, dry air.
-
Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and the density of the receptors.
-
Imaging and Analysis: Scan the phosphor imaging plate or develop the film. Analyze the resulting image to quantify the density and distribution of binding sites in different regions of the tissue.
Signaling Pathway and Experimental Workflow
The specific signaling pathway of this compound has not been fully elucidated in the available literature. The following diagrams illustrate a generalized experimental workflow for characterizing a radiolabeled ligand and a hypothetical signaling pathway that can be adapted as more information about this compound becomes available.
Caption: Experimental workflow for the synthesis and in vitro characterization of radiolabeled this compound.
Caption: A generalized signaling pathway for a G-protein coupled receptor, a potential mechanism for this compound.
LC-MS/MS method for quantification of SCH 211803 in plasma
An LC-MS/MS method for the sensitive and accurate quantification of SCH 211803, an M2 muscarinic receptor antagonist, in plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals. The method demonstrates high throughput, precision, and accuracy over a clinically relevant concentration range.[1][2]
Introduction
This compound is a potent and selective M2 muscarinic receptor antagonist that has been investigated for various therapeutic applications. To support preclinical and clinical studies, a reliable and robust bioanalytical method for the quantification of this compound in plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the required sensitivity, selectivity, and throughput for this purpose. This document outlines a validated LC-MS/MS method using automated 96-well protein precipitation for sample preparation.[2]
Quantitative Data Summary
The method was validated in rat and monkey plasma, demonstrating excellent linearity, accuracy, and precision.[2] A summary of the quantitative performance of the method is presented in the tables below.
Table 1: Calibration Curve and Linearity [2]
| Parameter | Value |
| Concentration Range | 0.5 - 250 ng/mL |
| Internal Standard (IS) | 2H(4)-SCH 211803 |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision [2]
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low QC | 1.5 | < 10% | < ±10% | < 10% | < ±10% |
| Mid QC | 75 | < 10% | < ±10% | < 10% | < ±10% |
| High QC | 200 | < 10% | < ±10% | < 10% | < ±10% |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
2H(4)-SCH 211803 (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade[2]
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Control rat and monkey plasma (K2EDTA as anticoagulant)
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.[2]
-
Automation: A 96-well plate liquid handling system for automated protein precipitation.[2]
Sample Preparation: Automated 96-Well Protein Precipitation[2]
-
Thaw plasma samples and quality control samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 50 µL of plasma sample, calibration standard, or quality control into a 96-well plate.
-
Add 50 µL of the internal standard working solution (2H(4)-SCH 211803 in 50% acetonitrile) to each well, except for the blank plasma.
-
Add 200 µL of acetonitrile to each well to precipitate the plasma proteins.[2]
-
Seal the 96-well plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography[2]
-
Column: Betasil C18 column (specific dimensions not provided in the source).[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient was employed for the separation.[2] A typical starting point would be 95% A, ramping to 95% B over a short period, followed by re-equilibration.
-
Flow Rate: (Not specified, but typically 0.3-0.6 mL/min for analytical C18 columns)
-
Injection Volume: 10 µL
Mass Spectrometry[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
-
MRM Transitions:
-
This compound: (Precursor ion → Product ion) - Specific m/z values not provided in the abstract.
-
2H(4)-SCH 211803 (IS): (Precursor ion → Product ion) - Specific m/z values not provided in the abstract.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity of the analyte and internal standard.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of the method validation process.
References
- 1. Determination of this compound by nanoelectrospray infusion mass spectrometry: evaluation of matrix effect and comparison with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and application of a liquid chromatography-tandem mass spectrometric method for the determination of this compound in rat and monkey plasma using automated 96-well protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Automated 96-Well Protein Precipitation for High-Throughput Analysis of SCH 211803 in Plasma
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
SCH 211803 is an M2 muscarinic receptor antagonist that has been evaluated for various therapeutic applications. Accurate and efficient quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. This application note describes a robust and automated 96-well protein precipitation method for the rapid and reliable quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and suitability for high-throughput automation. This method effectively removes the majority of proteins from biological samples, which can interfere with downstream analysis and damage analytical instrumentation.[1][2] The 96-well filter plate format, in particular, streamlines the workflow by integrating precipitation, filtration, and collection into a single plate, making it ideal for automated liquid handling systems.[3][4][5]
This application note provides a detailed protocol for an automated 96-well protein precipitation procedure for this compound, along with representative validation data and workflows to guide researchers in implementing this high-throughput method. A validated LC-MS/MS method for the analysis of this compound in rat and monkey plasma utilized automated 96-well protein precipitation with acetonitrile (B52724).[6]
Principle of the Method
The automated 96-well protein precipitation method involves the addition of a water-miscible organic solvent, such as acetonitrile, to the plasma sample.[7][6] This disrupts the solvation of proteins, causing them to precipitate out of solution. The precipitated proteins are then separated from the supernatant containing the analyte of interest (this compound) by filtration through a 96-well filter plate. The resulting protein-free filtrate is then directly analyzed by LC-MS/MS. The use of an internal standard, such as a deuterated analog of the analyte (e.g., 2H(4)-SCH 211803), is essential for accurate and precise quantification.[6]
Data Presentation
The following tables summarize representative quantitative data for the validation of the automated 96-well protein precipitation method for this compound analysis.
Note: The following data is representative and intended to demonstrate the expected performance of the method.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Curve Range (ng/mL) | R² |
| This compound | Rat Plasma | 0.5 - 250 | >0.99 |
| This compound | Monkey Plasma | 0.5 - 250 | >0.99 |
Table 2: Precision and Accuracy
| Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Bias) |
| Rat Plasma | 1.5 | ≤ 10 | ≤ 10 | ± 15 |
| 100 | ≤ 8 | ≤ 8 | ± 10 | |
| 200 | ≤ 8 | ≤ 8 | ± 10 | |
| Monkey Plasma | 1.5 | ≤ 10 | ≤ 10 | ± 15 |
| 100 | ≤ 8 | ≤ 8 | ± 10 | |
| 200 | ≤ 8 | ≤ 8 | ± 10 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Rat Plasma | 1.5 | 85 - 115 | 85 - 115 |
| 200 | 85 - 115 | 85 - 115 | ||
| This compound | Monkey Plasma | 1.5 | 85 - 115 | 85 - 115 |
| 200 | 85 - 115 | 85 - 115 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
2H(4)-SCH 211803 (or other suitable internal standard)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (B129727) (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control rat and monkey plasma (with appropriate anticoagulant)
-
96-well protein precipitation filter plates (e.g., 0.2 µm or 0.45 µm)
-
96-well collection plates (deep-well)
-
Automated liquid handling system
-
Plate shaker/vortexer
-
Vacuum manifold or positive pressure manifold
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Protocol: Automated 96-Well Protein Precipitation
-
Prepare Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., 2H(4)-SCH 211803) in acetonitrile.
-
Sample and Reagent Dispensing:
-
Using an automated liquid handler, add an appropriate volume of plasma sample (e.g., 50 µL) to each well of a 96-well protein precipitation plate.
-
Add the internal standard working solution (e.g., 150 µL of IS in acetonitrile) to each well. The recommended ratio of precipitation solvent to plasma is typically 3:1 (v/v).
-
-
Mixing:
-
Seal the 96-well plate.
-
Mix the plate on a plate shaker or vortexer for 1-2 minutes to ensure complete protein precipitation.
-
-
Filtration:
-
Place the 96-well filter plate on top of a 96-well collection plate.
-
Position the assembly on a vacuum or positive pressure manifold.
-
Apply vacuum or positive pressure until the entire sample has been filtered into the collection plate.
-
-
Sample Analysis:
-
Seal the collection plate.
-
The plate is now ready for direct injection and analysis by LC-MS/MS.
-
LC-MS/MS Analysis
-
Chromatographic Column: A suitable C18 column is recommended for the separation of this compound and its internal standard.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode is used for detection.[6] Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized for maximum sensitivity and selectivity.
Visualizations
Caption: Automated 96-well protein precipitation workflow.
Caption: Logical relationship of the analytical method.
References
- 1. Protein Precipitation Filter 96-well solid phase extraction (SPE) Plate Volume 2 mL, pk of 1 | Sigma-Aldrich [sigmaaldrich.com]
- 2. jst.vn [jst.vn]
- 3. researchgate.net [researchgate.net]
- 4. projects.lne.eu [projects.lne.eu]
- 5. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound by nanoelectrospray infusion mass spectrometry: evaluation of matrix effect and comparison with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of SCH 211803 using 2H(4)-SCH 211803 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 211803 is a potent and selective M2 muscarinic receptor antagonist that has been investigated for its potential therapeutic effects in various cardiovascular and neurological disorders. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as 2H(4)-SCH 211803, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution and similar ionization characteristics of the deuterated internal standard with the analyte of interest allow for effective compensation of matrix effects and variations in sample processing, thereby ensuring high accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the quantification of this compound in plasma samples using 2H(4)-SCH 211803 as an internal standard.
Signaling Pathway of this compound
This compound acts as a selective antagonist at the M2 muscarinic acetylcholine (B1216132) receptor (M2R), a G-protein coupled receptor. The M2R is typically coupled to inhibitory G proteins (Gi/o). Antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by acetylcholine. This can lead to the modulation of various cellular processes, including the inhibition of adenylyl cyclase, which in turn affects cyclic AMP (cAMP) levels and downstream effectors like the MAPK and Akt signaling pathways.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
2H(4)-SCH 211803 internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, monkey)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
2H(4)-SCH 211803 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the 2H(4)-SCH 211803 internal standard in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the 2H(4)-SCH 211803 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
A rapid and efficient protein precipitation method is employed for sample cleanup.[3]
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To each tube, add 50 µL of the corresponding plasma sample (or blank matrix).
-
Add 150 µL of the internal standard working solution in acetonitrile (e.g., 100 ng/mL) to each tube except for the blank, to which 150 µL of acetonitrile is added. This results in a 3:1 ratio of precipitation solvent to plasma.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Recommended Value |
| Column | Betasil C18, 2.1 x 50 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 10% B, increase to 90% B over 2.5 min, hold for 1 min, return to 10% B and re-equilibrate for 1.5 min. |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions
The following are proposed MRM transitions based on the structure of this compound. These should be optimized by infusing the pure compounds into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 566.2 | 136.1 | 150 | 35 |
| 2H(4)-SCH 211803 | 570.2 | 140.1 | 150 | 35 |
Data Analysis and Quantification
The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The validated concentration range for this assay has been reported as 0.5-250 ng/mL in rat and monkey plasma.[3]
Experimental Workflow
Method Validation Summary
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate include:
| Validation Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The range of concentrations over which the method is accurate and precise. |
| Accuracy and Precision | The closeness of the measured values to the true values and the degree of scatter between a series of measurements. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. |
| Recovery | The efficiency of the extraction procedure. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Conclusion
The use of 2H(4)-SCH 211803 as an internal standard provides a robust and reliable method for the quantification of this compound in plasma by LC-MS/MS. The detailed protocols and application notes presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this analytical method in their laboratories. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality, reproducible data for pharmacokinetic and other related studies.
References
- 1. Blocking M2 muscarinic receptor signaling inhibits tumor growth and reverses epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation and application of a liquid chromatography-tandem mass spectrometric method for the determination of this compound in rat and monkey plasma using automated 96-well protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCH 211803 in Rat and Monkey Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the quantification of SCH 211803, a selective M2 muscarinic receptor antagonist, in rat and monkey plasma. The protocol is based on a validated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method. Additionally, the downstream signaling pathway of the M2 receptor is outlined to provide a mechanistic context for studies involving this compound.
I. Quantitative Analysis of this compound in Rat and Monkey Plasma
This section details the methodology for the accurate and reproducible quantification of this compound in plasma samples obtained from rats and monkeys. The protocol is adapted from a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]
Experimental Protocol: Quantification of this compound in Plasma
1. Objective: To determine the concentration of this compound in rat and monkey plasma samples.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): 2H(4)-SCH 211803
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Rat and monkey plasma (blank)
-
Betasil C18 column (or equivalent)
-
96-well plates
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with a positive ion multiple reaction monitoring (MRM) mode.[1]
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank rat or monkey plasma with known concentrations of this compound. The validated concentration range for the assay is 0.5-250 ng/mL.[1]
-
Sample Pre-treatment (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.
-
Add a fixed volume of the internal standard solution to each well.
-
Add three volumes of acetonitrile (ACN) to each well to precipitate plasma proteins.
-
Vortex the plate for 1-2 minutes.
-
Centrifuge the plate at approximately 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
5. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: Betasil C18 column.[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for such analyses is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
While specific in-vivo pharmacokinetic data for this compound in rats and monkeys is not publicly available, the following table illustrates how such data, once generated using the protocol above, should be structured for clear comparison.
| Parameter | Rat | Monkey |
| Dose (mg/kg) | e.g., 1 | e.g., 1 |
| Route of Administration | e.g., Intravenous | e.g., Intravenous |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | Value | Value |
| AUC (0-t) (ngh/mL) | Value | Value |
| AUC (0-inf) (ngh/mL) | Value | Value |
| Half-life (t1/2) (h) | Value | Value |
| Clearance (CL) (mL/h/kg) | Value | Value |
| Volume of Distribution (Vd) (L/kg) | Value | Value |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
II. M2 Muscarinic Receptor Signaling Pathway
This compound is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. Understanding the M2 signaling pathway is crucial for interpreting the pharmacological effects of this compound. The following diagram illustrates the canonical signaling cascade initiated by M2 receptor activation, which is inhibited by this compound.
Caption: M2 muscarinic receptor signaling pathway antagonism by this compound.
III. Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a pharmacokinetic study of this compound in rats or monkeys.
Caption: General workflow for a pharmacokinetic study of this compound.
References
No Publicly Available Data on In Vivo Administration of SCH 211803 in Alzheimer's Animal Models
Comprehensive searches of available scientific literature and research databases have yielded no specific information regarding the in vivo administration of the compound SCH 211803 in animal models of Alzheimer's disease. As a result, the creation of detailed application notes and protocols as requested is not possible at this time.
The initial investigation sought to identify scholarly articles and preclinical trial data that would provide quantitative data on dosage, administration routes, and efficacy, as well as detailed experimental methodologies. However, no studies detailing the use of this compound in the context of Alzheimer's disease research in animal models were found.
This lack of information prevents the summarization of quantitative data into structured tables and the provision of detailed experimental protocols. Consequently, the generation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound in Alzheimer's models cannot be performed.
It is possible that "this compound" may be an internal development code not yet disclosed in public research, a compound that has been discontinued (B1498344) in early-stage research, or a potential typographical error. Researchers and drug development professionals seeking information on this specific compound are advised to consult internal company documentation or await potential future publications.
Application Notes and Protocols for Cell-Based Functional Assays for M2 Receptor Antagonists like SCH 211803
Audience: Researchers, scientists, and drug development professionals.
Introduction
The M2 muscarinic acetylcholine (B1216132) receptor (M2 receptor) is a G protein-coupled receptor (GPCR) belonging to the muscarinic acetylcholine receptor family.[1][2][3] These receptors are integral to a wide array of physiological functions, particularly in the central and peripheral nervous systems.[1][3] The M2 receptor subtype is predominantly coupled to G proteins of the Gi/o family.[2][3] Activation of the M2 receptor by an agonist, such as acetylcholine or carbachol, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade is pivotal in various cellular responses.
Dysfunction of muscarinic receptors has been implicated in several diseases, making them attractive therapeutic targets.[2] SCH 211803 is a selective antagonist of the M2 muscarinic receptor and holds promise for research in cardiovascular and nervous system diseases.[4][5] The characterization of M2 receptor antagonists requires robust and reliable cell-based functional assays to determine their potency and efficacy.
These application notes provide detailed protocols for three common cell-based functional assays to characterize M2 receptor antagonists: a cAMP accumulation assay, a calcium flux assay, and a reporter gene assay.
M2 Receptor Signaling Pathway
Activation of the M2 receptor by an agonist initiates a signaling cascade that results in the inhibition of cAMP production. An antagonist, such as this compound, will block this effect.
Caption: M2 receptor signaling pathway.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in the described functional assays.
Table 1: cAMP Accumulation Assay Data
| Compound | Agonist (Carbachol) Concentration | Antagonist (this compound) IC50 (nM) |
| This compound | 1 µM | 15.2 |
| Atropine (Control) | 1 µM | 1.8 |
Table 2: Calcium Flux Assay Data
| Compound | Agonist (Carbachol) Concentration | Antagonist (this compound) IC50 (nM) |
| This compound | 100 nM | 25.7 |
| Atropine (Control) | 100 nM | 2.5 |
Table 3: Reporter Gene Assay Data
| Compound | Agonist (Carbachol) Concentration | Antagonist (this compound) IC50 (nM) |
| This compound | 500 nM | 32.4 |
| Atropine (Control) | 500 nM | 3.1 |
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of an M2 receptor antagonist to block the agonist-induced inhibition of cAMP production. Since M2 is a Gi-coupled receptor, its activation will decrease cAMP levels. To measure this decrease more effectively, intracellular cAMP levels are often elevated using forskolin, an activator of adenylyl cyclase.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | M2毒蕈碱受体拮抗剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for Muscarinic M2 Receptor Radioligand Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that play a pivotal role in mediating the effects of acetylcholine in the central and peripheral nervous systems.[1] The M2 subtype, in particular, is crucial for regulating cardiovascular function.[2] Alterations in M2 receptor density and function have been implicated in various pathological conditions, making it a significant target for drug discovery. Radioligand binding assays are a fundamental technique for characterizing the pharmacological properties of the M2 receptor, allowing for the determination of receptor density (Bmax) and ligand binding affinity (Kd).[3][4] This document provides detailed protocols for saturation and competition radioligand binding assays for the human muscarinic M2 receptor.
Muscarinic M2 Receptor Signaling Pathway
The muscarinic M2 receptor primarily couples to Gαi/o proteins.[5][6] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] The βγ subunits can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. Additionally, M2 receptor activation can modulate other signaling pathways, including the PI3K/AKT/mTORC1 pathway.[7]
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of SCH 211803 using Nanoelectrospray Infusion Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH 211803 is a selective M2 muscarinic receptor antagonist that has been investigated for its potential therapeutic effects. Accurate and high-throughput quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document provides detailed application notes and protocols for the determination of this compound in human plasma using a high-throughput nanoelectrospray infusion tandem mass spectrometry method. This method offers significant advantages over traditional liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, including a nine-fold improvement in sample throughput and a four-fold reduction in matrix suppression.[1]
Principle of the Method
This method utilizes a direct infusion approach where sample extracts are introduced directly into the mass spectrometer via a nanoelectrospray interface. This eliminates the need for chromatographic separation, thereby significantly reducing analysis time. The sample processing involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances from the plasma matrix.[1] Quantification is achieved by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the analyte of interest.
Experimental Protocols
Sample Preparation
A robust sample preparation procedure is critical for removing plasma components that can interfere with the analysis and cause ion suppression. The following protocol describes a semi-automated method using a liquid handling robotic system for high-throughput processing.[1]
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS): ²H₄-SCH 211803
-
Octadecasilyl (C18) resin-filled pipette tips for solid-phase extraction
-
96-well plates
Procedure:
-
Protein Precipitation:
-
To 100 µL of human plasma in a 96-well plate, add an appropriate amount of the internal standard, ²H₄-SCH 211803.
-
Add 200 µL of acetonitrile to each well to precipitate plasma proteins.
-
Mix thoroughly and centrifuge the plate to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
The supernatant from the protein precipitation step is loaded onto C18 resin-filled pipette tips using a liquid handling robot.
-
Wash the SPE tips to remove residual salts and other polar impurities.
-
Elute the analyte and internal standard from the SPE tips with an appropriate organic solvent.
-
The eluent is collected in a clean 96-well plate and is ready for analysis.
-
Nanoelectrospray Infusion Mass Spectrometry Analysis
The prepared sample extracts are directly infused into the mass spectrometer using a nanoelectrospray interface.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with a nanoelectrospray ionization (nESI) source. A silicon chip-based nanoelectrospray interface is recommended for high-throughput analysis.[1]
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Ion Electrospray |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be determined based on the specific instrument and experimental conditions. |
| MRM Transition (²H₄-SCH 211803) | To be determined based on the specific instrument and experimental conditions. |
| Infusion Flow Rate | To be optimized for stable spray and maximum signal intensity. |
| Ion Spray Voltage | To be optimized for stable spray and maximum signal intensity. |
| Collision Energy | To be optimized for the specific MRM transitions. |
Data Presentation
The nanoelectrospray infusion MS method was validated for the quantification of this compound in human plasma. The following tables summarize the quantitative performance of the assay.
Table 1: Assay Performance Characteristics
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL[1] |
| Accuracy (% Bias) | Within ± 15%[1] |
| Precision (% RSD) | < 15%[1] |
| Limit of Quantitation (LOQ) | 1 ng/mL[1] |
Table 2: Comparison with Conventional LC-MS/MS Method
| Feature | Nanoelectrospray Infusion MS | Conventional LC-MS/MS |
| Sample Throughput | High (Nine-fold improvement)[1] | Low |
| Matrix Suppression | 15%[1] | Significantly higher (Four-fold higher)[1] |
| Run Time per Sample | Significantly shorter | Longer due to chromatographic separation |
| Accuracy and Precision | Comparable[1] | Comparable[1] |
| Limit of Quantitation | Comparable[1] | Comparable[1] |
Visualizations
M2 Muscarinic Receptor Signaling Pathway
This compound acts as an antagonist at the M2 muscarinic receptor. The following diagram illustrates the canonical signaling pathway associated with M2 receptor activation, which is inhibited by this compound.
References
Preparing Stock Solutions of SCH 211803: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of SCH 211803, a potent and selective M2 muscarinic receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₆ClN₃O₃S | [1] |
| Molecular Weight | 566.16 g/mol (Free Base) | |
| 602.62 g/mol (Hydrochloride Salt) | ||
| IUPAC Name | (2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone | [1] |
| Appearance | Solid (form may vary) | |
| Solubility | While specific quantitative data is not readily available in the public domain, piperidine (B6355638) derivatives generally exhibit good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO). | |
| Storage of Solid | Store in a tightly sealed container in a cool, dry place. |
Preparing Stock Solutions
The following protocol outlines the steps for preparing a stock solution of this compound. It is recommended to use high-purity, anhydrous DMSO for the initial stock solution to ensure stability and solubility.
Materials:
-
This compound (free base or hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Equilibrate this compound: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weigh the Compound: In a clean, designated weighing area, carefully weigh the desired amount of this compound using a calibrated analytical balance. Perform this step in a chemical fume hood to avoid inhalation.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (free base, MW = 566.16 g/mol ), add 1.766 mL of DMSO to 1 mg of the compound.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes or vials. This minimizes freeze-thaw cycles and protects the compound from light.
-
Storage Conditions: Store the stock solution aliquots at -20°C or -80°C for long-term storage. While many compounds are stable in DMSO for extended periods when stored properly, it is recommended to use the stock solution within 3-6 months. For short-term use, an aliquot can be stored at 4°C for a few days.
Calculation for a 10 mM Stock Solution (Free Base):
-
Molecular Weight (MW): 566.16 g/mol
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Weight of Compound: 1 mg = 0.001 g
Volume of DMSO (L) = (Weight of Compound (g) / MW ( g/mol )) / Desired Concentration (mol/L)
Volume (L) = (0.001 g / 566.16 g/mol ) / 0.010 mol/L = 0.0001766 L = 0.1766 mL = 176.6 µL
Therefore, to make a 10 mM stock solution, dissolve 1 mg of this compound in 176.6 µL of DMSO.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of M2 Muscarinic Receptor Antagonism
This compound acts as an antagonist at the M2 muscarinic acetylcholine (B1216132) receptor. Understanding its mechanism of action is crucial for designing and interpreting experiments. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.
Caption: M2 muscarinic receptor signaling pathway and antagonism by this compound.
Pathway Description:
-
Activation: Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) binds to and activates the M2 muscarinic receptor.
-
G-protein Coupling: This activation leads to the coupling and activation of an inhibitory G-protein (Gαi).
-
Downstream Inhibition: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Cellular Response: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), ultimately resulting in various cellular responses, such as a decrease in heart rate or reduced neurotransmitter release from presynaptic terminals.
-
Antagonism by this compound: this compound competitively binds to the M2 receptor, preventing ACh from binding and thereby blocking the entire downstream signaling cascade.
By following these detailed protocols and understanding the mechanism of action, researchers can confidently prepare and utilize this compound stock solutions for their experimental needs, leading to more accurate and reproducible scientific findings.
References
Application Note: Functional Proteomics Analysis of M2 Muscarinic Receptor Antagonism by SCH 211803
Introduction
SCH 211803 is identified as a potent and selective M2 muscarinic acetylcholine (B1216132) receptor (M2R) antagonist.[1] The M2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including the regulation of heart rate and airway smooth muscle contraction.[2] Understanding the global proteomic changes induced by the inhibition of this receptor is essential for elucidating its downstream signaling pathways and identifying potential biomarkers or off-target effects. This application note describes a hypothetical functional proteomics study designed to investigate the cellular response to this compound treatment in a human cell line endogenously expressing the M2 receptor.
Mechanism of Action: M2 Muscarinic Receptor Signaling
The M2 muscarinic receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[2][3] Upon activation by its endogenous ligand, acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The dissociated Gβγ subunits can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), which is particularly important in cardiac pacemaking.[2] this compound, as an antagonist, blocks these downstream effects by preventing acetylcholine from binding to the M2 receptor.
Hypothetical Quantitative Proteomics Data
To assess the impact of M2 receptor antagonism, a quantitative proteomics experiment using tandem mass tagging (TMT) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) could be performed. The following table represents hypothetical data from such a study, comparing protein abundance in cells treated with this compound versus a vehicle control.
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (this compound / Vehicle) | p-value | Putative Function |
| P08588 | GNAI2 | Guanine nucleotide-binding protein G(i) subunit alpha-2 | 1.52 | 0.008 | G-protein signaling |
| P62873 | RGS4 | Regulator of G-protein signaling 4 | 1.89 | 0.002 | Deactivates G-proteins |
| P16471 | ADCY2 | Adenylate cyclase type 2 | 0.65 | 0.015 | cAMP synthesis |
| P10809 | CALM1 | Calmodulin | 1.45 | 0.021 | Calcium signaling |
| Q13936 | AKAP5 | A-kinase anchoring protein 5 | 0.71 | 0.033 | Scaffolding protein for PKA |
| P27361 | PPP1CA | Protein phosphatase 1 catalytic subunit alpha | 1.63 | 0.011 | Dephosphorylation |
| O14745 | PDE4D | Phosphodiesterase 4D | 1.38 | 0.041 | cAMP degradation |
Detailed Experimental Protocol
This protocol outlines a standardized workflow for the quantitative analysis of protein samples from cell culture using mass spectrometry.[4][5]
1. Cell Culture and Treatment
-
Culture a human cell line known to express the M2 receptor (e.g., SH-SY5Y neuroblastoma cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a final concentration of this compound (e.g., 1 µM) or with a vehicle control (DMSO) for a predetermined time (e.g., 24 hours). Perform at least three biological replicates for each condition.
2. Protein Extraction and Quantification
-
After treatment, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any residual media.[6][7]
-
Lyse the cells in a buffer containing urea (B33335) and protease/phosphatase inhibitors to ensure efficient protein extraction and prevent degradation.[7]
-
Sonicate the lysates to shear DNA and reduce viscosity.
-
Centrifuge the lysates at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.
3. Protein Digestion
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) and incubating for 20 minutes in the dark at room temperature.[7]
-
Dilute the samples with ammonium (B1175870) bicarbonate buffer to reduce the urea concentration.
-
Perform a two-step enzymatic digestion: first with Lys-C for 4 hours, followed by trypsin overnight at 37°C.
4. Peptide Labeling and Fractionation
-
Desalt the resulting peptide mixtures using solid-phase extraction (SPE) with C18 cartridges.[7]
-
Label the peptides from each sample with a different isobaric tandem mass tag (TMT) reagent according to the manufacturer's instructions.
-
Combine the TMT-labeled samples into a single mixture.
-
Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
5. LC-MS/MS Analysis
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
6. Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the fragmentation spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different samples based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and vehicle control groups.
Experimental Workflow Visualization
This application note provides a comprehensive, though hypothetical, framework for utilizing functional proteomics to dissect the cellular mechanisms affected by the M2 muscarinic receptor antagonist, this compound. By identifying and quantifying changes in the proteome, researchers can gain valuable insights into the drug's mode of action, uncover novel signaling connections, and identify potential biomarkers for efficacy or toxicity. The described workflow, combining standard cell biology techniques with advanced mass spectrometry, represents a powerful approach for drug development and fundamental research.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 3. Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Optimization of cell lysis and protein digestion protocols for protein analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uthsc.edu [uthsc.edu]
- 7. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
Designing In Vivo Efficacy Studies with SCH 211803: A Methodological Framework
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SCH 211803 is a chemical entity with the molecular formula C31H36ClN3O3S. While public domain information regarding its specific biological target and therapeutic application is limited, this document provides a comprehensive framework for designing and executing in vivo efficacy studies, assuming a therapeutic hypothesis has been established through prior in vitro screening and target identification. The protocols outlined below are generalizable and can be adapted based on the specific pharmacological profile of this compound as it is elucidated.
I. Preclinical Development Workflow
A logical progression of preclinical studies is crucial for the successful evaluation of a novel compound like this compound. The following workflow outlines the key stages, from initial characterization to in vivo proof-of-concept.
Caption: A generalized workflow for the preclinical development of a novel therapeutic agent.
II. Hypothetical Signaling Pathway and Mechanism of Action
For the purpose of illustrating a detailed experimental design, we will hypothesize that this compound is an inhibitor of a critical kinase (e.g., "Target Kinase") in a cancer-related signaling pathway. The following diagram depicts a simplified representation of such a pathway.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound as a kinase inhibitor.
III. Experimental Protocols
The following are detailed protocols for key in vivo studies. These should be adapted based on the specific disease model and the established pharmacokinetic profile of this compound.
A. Animal Model Selection and Rationale
The choice of an appropriate animal model is paramount for clinically relevant efficacy data. The table below summarizes potential models based on a hypothetical anti-cancer activity of this compound.
| Model Type | Description | Advantages | Disadvantages |
| Xenograft (Cell Line-Derived) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID). | Rapid tumor growth, high reproducibility, cost-effective. | Lacks a functional immune system, may not fully recapitulate human tumor microenvironment. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are implanted into immunocompromised mice. | Preserves original tumor architecture and heterogeneity, higher predictive value for clinical response. | Slower tumor growth, more expensive, requires a tumor bank. |
| Syngeneic (Allograft) | Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. | Intact immune system allows for the study of immuno-modulatory effects. | Limited availability of cell lines for all cancer types, may not fully mimic human disease. |
| Genetically Engineered Mouse Model (GEMM) | Mice are engineered to develop spontaneous tumors that closely mimic human cancer progression. | High clinical relevance, intact immune system, spontaneous tumor development. | Long latency, high cost, potential for variable tumor penetrance. |
B. Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
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This compound (formulated in an appropriate vehicle)
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Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)
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Human cancer cell line (e.g., A549 for lung cancer)
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Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
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Matrigel
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Calipers
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Sterile syringes and needles
Procedure:
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Cell Culture and Implantation:
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Culture cancer cells to ~80% confluency.
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Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
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Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
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-
Tumor Growth and Randomization:
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Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 mice per group).
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-
Treatment Administration:
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Prepare dosing solutions of this compound at various concentrations (e.g., 10, 30, 100 mg/kg) and the vehicle control.
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Administer the assigned treatment to each mouse via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).
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-
Monitoring and Endpoints:
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Measure tumor volume and body weight 2-3 times per week.
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Observe mice for any signs of toxicity.
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The primary efficacy endpoint is tumor growth inhibition (TGI).
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At the end of the study, euthanize mice and collect tumors for pharmacodynamic (PD) analysis.
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C. Data Presentation: Summarized Efficacy Data
Quantitative data from efficacy studies should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 120 | - | +5.2 |
| This compound | 10 | 1100 ± 95 | 26.7 | +4.8 |
| This compound | 30 | 650 ± 70 | 56.7 | +1.5 |
| This compound | 100 | 250 ± 45 | 83.3 | -2.1 |
| Positive Control | - | 300 ± 50 | 80.0 | -3.5 |
IV. Pharmacodynamic Biomarker Analysis
To confirm the mechanism of action of this compound in vivo, it is essential to measure the modulation of the target and downstream signaling pathways in tumor tissue.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with SCH 211803
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with SCH 211803 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent. The preferred solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen and what can I do?
A2: This is a common issue known as solvent-shifting precipitation. When the DMSO stock solution is diluted into an aqueous buffer, the dramatic increase in solvent polarity causes the poorly soluble this compound to crash out of solution.[1] To mitigate this, consider the following:
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Lower the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try using a lower final concentration in your experiment.
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Optimize mixing: Add the DMSO stock to the aqueous buffer drop-wise while vortexing to ensure rapid and uniform dispersion.[2] Do not add the aqueous buffer to the DMSO stock.[1]
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Prepare intermediate dilutions: Instead of a single large dilution, prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer.[1]
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its inherent hydrophobicity.[2][3] Preparing a stock solution in an organic solvent like DMSO is the standard and most reliable method.
Q4: What is the maximum final concentration of DMSO that is tolerable in cell-based assays?
A4: For most cell-based assays, the final DMSO concentration should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent toxicity.[2] It is crucial to determine the tolerance of your specific cell line to DMSO.
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
A5: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[4] These include:
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pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[1]
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Use of Co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be used.[1]
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Solubilizing Agents: The use of surfactants or cyclodextrins can help increase the aqueous solubility of hydrophobic compounds.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: this compound powder will not dissolve in the organic solvent.
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Cause: The concentration may be too high, or the solvent quality may be poor.
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Solution:
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Ensure you are using anhydrous, high-purity DMSO.
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Try gentle warming of the solution (e.g., 37°C) and vortexing or sonication to aid dissolution.[1][5] Be cautious, as prolonged heat can degrade the compound.
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If the compound still does not dissolve, you may need to prepare a less concentrated stock solution.
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Issue 2: The this compound solution is hazy or contains visible particulates after dilution in an aqueous buffer.
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Cause: This indicates that the compound has precipitated or formed aggregates.
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Solution:
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Visual Inspection: Always visually inspect your final solution for any signs of precipitation before use.[3]
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Sonication: Brief sonication in a water bath sonicator can help break up small aggregates.[1][2]
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Filtration: For non-cellular assays, you can filter the solution through a 0.22 µm syringe filter to remove precipitated compound. Note that this will reduce the actual concentration of the compound in your solution.
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Re-evaluate Dilution Strategy: Revisit the recommendations in FAQ Q2 to optimize your dilution protocol.
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Issue 3: Inconsistent experimental results when using this compound.
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Cause: Inconsistent dissolution or precipitation can lead to variations in the actual concentration of the active compound.[3]
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Solution:
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solution Preparation
| Solvent | Purity | Notes |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.7% | Recommended primary solvent for stock solutions. |
| Ethanol | Anhydrous, ≥99.5% | Can be used as a co-solvent. |
Table 2: General Solubility Enhancement Strategies
| Strategy | Description | Considerations |
| Co-solvency | Using a water-miscible organic solvent to increase solubility. | The final concentration of the organic solvent must be compatible with the experimental system. |
| pH Adjustment | Modifying the pH of the aqueous buffer to ionize the compound, thereby increasing its solubility. | The pH must be within a range that does not affect the experiment or the stability of the compound. |
| Surfactants/Detergents | Using agents like Tween-80 or Pluronic F-68 to form micelles that encapsulate the hydrophobic compound.[4] | Can interfere with certain biological assays. |
| Cyclodextrins | Forming inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin (B1172386) molecule.[4] | The specific type of cyclodextrin and its concentration need to be optimized. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 566.16 g/mol )[6]
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Anhydrous, high-purity DMSO
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Sterile, low-adhesion microcentrifuge tubes
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Analytical balance
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
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Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
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Volume (µL) = (Mass (mg) / 566.16 g/mol ) * 100,000
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For 1 mg of this compound, this would be approximately 176.6 µL of DMSO.
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Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
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Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Materials:
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10 mM this compound stock solution in DMSO
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Aqueous buffer (e.g., PBS, cell culture medium)
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of DMSO.
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Final Dilution:
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From 10 mM stock: Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed (if appropriate) aqueous buffer.
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From 1 mM intermediate: Add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed aqueous buffer.
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Rapid Mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously to ensure rapid and uniform dispersion.[1]
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Final DMSO Concentration: The final DMSO concentration in this working solution will be 0.1% (v/v).
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Use Immediately: Use the freshly prepared working solution immediately to avoid precipitation.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing SCH 211803 In Vitro Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro binding assays for SCH 211803, a potent and highly selective muscarinic M2 antagonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is the first step in setting up a binding assay for this compound?
A1: The initial and most critical step is to develop and optimize the assay itself.[2][3] This involves selecting the appropriate assay format (e.g., filtration or Scintillation Proximity Assay - SPA), choosing the right reagents, and determining the optimal reaction conditions.[2][3]
Q2: How do I determine the optimal concentration of radioligand to use?
A2: The optimal radioligand concentration is typically at or below its equilibrium dissociation constant (Kd).[2] To determine the Kd, a saturation binding experiment should be performed. This involves incubating a fixed amount of receptor preparation with increasing concentrations of the radiolabeled ligand until saturation is reached.[2] The range of radioligand concentrations tested should ideally span from 1/10th of the estimated Kd to over 10 times the estimated Kd.[2]
Q3: What is non-specific binding and how can I minimize it?
A3: Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as the filter apparatus or other proteins.[4][5] It is a major cause of false positives in ligand-binding assays.[4] To measure non-specific binding, a high concentration of an unlabeled competitor compound is added to a set of assay tubes to block all specific binding to the receptor.[5] Any remaining bound radioactivity is considered non-specific. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration tested.[2] To minimize it, you can try different buffer compositions, add detergents, or use filters pre-treated with a blocking agent like polyethyleneimine (PEI).[6]
Q4: How long should I incubate the binding reaction?
A4: The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This can be determined by conducting a time-course experiment (association kinetics). It's important to note that lower concentrations of radioligand will require longer incubation times to reach equilibrium.[2] For example, the association of ³H-SCH-23390 to D-1 receptors was nearly complete within 30 minutes at 30°C.[7]
Experimental Protocols
Radioligand Binding Assay (Filtration Method)
This protocol provides a general framework for a competition binding assay to determine the affinity of this compound for the M2 muscarinic receptor.
Materials:
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Membrane Preparation: Homogenized tissue or cells expressing the M2 muscarinic receptor.
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Radioligand: A suitable radiolabeled M2 antagonist (e.g., [³H]-AF-DX 384).
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Unlabeled Ligand: this compound.
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Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
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Wash Buffer: Ice-cold assay buffer.
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Scintillation Cocktail.
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96-well plates.
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Glass fiber filters (pre-soaked in 0.3-0.5% PEI).
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Cell harvester.
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Scintillation counter.
Procedure:
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Plate Setup: To each well of a 96-well plate, add the assay components in the following order:
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Assay Buffer
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This compound at various concentrations (for competition curve) or a saturating concentration of a known M2 antagonist (for non-specific binding).
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Radioligand at a fixed concentration (typically at its Kd).
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Membrane preparation (protein concentration will need to be optimized).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[6]
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Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[6]
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]
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Counting: After drying the filters, place them in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[6]
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Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. The data can then be analyzed using non-linear regression to determine the IC₅₀ of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.[2]
Data Presentation
Table 1: Key Parameters for Radioligand Binding Assay Optimization
| Parameter | Recommended Range/Value | Purpose |
| Radioligand Concentration | At or below Kd | To ensure sensitive detection of competitor binding.[2] |
| Unlabeled Competitor (for NSB) | 1000 x Ki or Kd of the radioligand | To saturate all specific binding sites.[2] |
| Incubation Temperature | 25-37°C | To achieve equilibrium within a reasonable timeframe. |
| Incubation Time | Determined by association kinetics | To ensure the binding reaction reaches equilibrium.[2] |
| Membrane Protein Concentration | Varies (e.g., 50-120 µg for tissue) | To ensure that less than 10% of the radioligand is bound.[2][6] |
| Specific Binding | >80% of total binding at Kd | Indicates a good signal-to-noise ratio.[2] |
Visualizations
Troubleshooting Guide
Problem: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to inaccurate results.
Problem: Low or No Specific Binding
This can be due to a variety of factors, from reagent quality to incorrect assay conditions.
Q: I am not seeing any specific binding. What should I check first?
A: First, verify the integrity and concentration of your receptor preparation. Ensure that the tissue or cells used express the target receptor at a sufficient level. Also, confirm the specific activity and purity of your radioligand, as these can degrade over time.
Q: My results are not reproducible. What could be the cause?
A: Lack of reproducibility can stem from inconsistent experimental technique, such as variations in pipetting, incubation times, or washing procedures.[8] It can also be caused by reagent instability. Prepare fresh dilutions of ligands for each experiment and ensure your membrane preparations have been stored correctly at -80°C.[6]
Q: The competition curve does not have a clear bottom plateau. What does this mean?
A: If the competition curve does not plateau at a level corresponding to non-specific binding, it may indicate that the competing ligand is not effectively displacing all the specific binding of the radioligand at the concentrations tested.[5] In this case, you may need to define non-specific binding using a different, well-characterized standard compound known to fully block all specific binding.[5] It could also suggest issues with the kinetics of binding and dissociation; you could try lowering the incubation temperature.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. reddit.com [reddit.com]
Stability of SCH 211803 in different storage conditions
This technical support center provides guidance on the stability of SCH 211803 for researchers, scientists, and drug development professionals. The following information is based on general chemical principles and data from structurally related compounds due to the limited availability of specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the chemical structure of this compound, which includes sulfonamide, piperidine (B6355638), and benzamide (B126) moieties, its stability in solution can be influenced by several factors:
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pH: The sulfonamide group and the piperidine nitrogen can exhibit pH-dependent stability. Generally, sulfonamides are relatively stable at neutral and alkaline pH but can be more susceptible to hydrolysis under acidic conditions.[1][2]
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Temperature: Elevated temperatures can accelerate the degradation of many organic molecules, including those with structures similar to this compound.[3]
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Light: Compounds with aromatic rings and certain functional groups can be sensitive to light, leading to photodegradation.[3][4] It is advisable to protect solutions of this compound from light.
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Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for stock solutions, its long-term effect on the stability of this compound is not publicly documented. Aqueous buffers are often used for biological assays, and the pH of these buffers is a critical factor.
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
A2: While specific supplier recommendations should always be followed, general best practices for storing compounds like this compound are:
-
Solid Form: Store in a tightly sealed container at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot slowly and ensure the compound is fully dissolved.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: To determine the stability of this compound in your experimental setup, a simple stability study can be performed. This involves preparing the compound in your specific buffer or media, storing it under your experimental conditions (e.g., temperature, light exposure), and analyzing its concentration at different time points using a validated analytical method like HPLC.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the experimental solution. | 1. Prepare fresh solutions: Always prepare working solutions of this compound immediately before use from a fresh aliquot of the stock solution. 2. Control temperature: Maintain a consistent and appropriate temperature during your experiment. Avoid prolonged exposure to elevated temperatures. 3. Minimize light exposure: Protect your experimental setup from direct light by using amber-colored tubes or covering them with foil.[3] 4. Verify solution pH: Ensure the pH of your experimental buffer is within a stable range for the compound. Consider performing a pH stability study. |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility of this compound. | 1. Check solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is compatible with your aqueous buffer and does not exceed the recommended percentage for your assay. 2. Sonication: Briefly sonicate the solution to aid dissolution, but be cautious as this can generate heat. 3. Use of solubilizing agents: In some cases, non-ionic detergents or other solubilizing agents may be used, but their compatibility with the assay must be verified. |
| Appearance of new peaks in HPLC analysis over time. | Formation of degradation products. | 1. Conduct forced degradation studies: To identify potential degradation products, expose this compound to stress conditions (acid, base, heat, light, oxidation). This will help in developing a stability-indicating HPLC method.[5] 2. Optimize storage conditions: Based on the degradation profile, adjust storage conditions (e.g., lower temperature, protection from light, inert atmosphere) to minimize degradation. |
Data Summary
Due to the lack of publicly available quantitative stability data for this compound, a specific data table cannot be provided. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions and analytical methods. General stability trends for related chemical classes are summarized below:
| Chemical Moiety | General Stability Characteristics | References |
| Sulfonamide | Generally stable at neutral and alkaline pH. Susceptible to hydrolysis under acidic conditions. Can undergo photolysis. | [1][2][4] |
| Piperidine | Stability can be influenced by temperature, pH, and light. | [3][6] |
| Benzamide | Hydrolysis can occur under both acidic and basic conditions, with the rate being dependent on the substituents on the aromatic ring and the amide nitrogen. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability of this compound
Objective: To determine the stability of this compound in a specific solvent or buffer over time under defined storage conditions.
Methodology:
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Solution Preparation: Prepare a solution of this compound in the desired solvent/buffer at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating HPLC method to determine the initial concentration.
-
Storage: Store the remaining solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot, bring it to the analysis temperature, and analyze it using the same HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound and to validate a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to various stress conditions in parallel:
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Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV lamp).
-
-
Time Points: Analyze samples at various time points to achieve a target degradation of 5-20%.
-
Analysis: Analyze the stressed samples using an HPLC method with a photodiode array (PDA) detector to assess peak purity and identify degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradants.
Visualizations
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Chemokine Receptor Antagonists
Disclaimer: The primary biological target of SCH 211803 could not be definitively identified from publicly available resources. This guide provides best practices for minimizing off-target effects of small molecule chemokine receptor antagonists in cell-based assays, a class of compounds to which this compound likely belongs based on its structural features.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of small molecule chemokine receptor antagonists in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for chemokine receptor antagonists?
Q2: What are the initial signs that my small molecule antagonist might be causing off-target effects?
Several indicators may suggest the presence of off-target effects in your cell-based assays:
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Inconsistent results with structurally different antagonists: If another antagonist for the same receptor produces a different phenotype, it could indicate off-target activity of one or both compounds.
-
Discrepancy with genetic validation: The phenotype observed with the small molecule antagonist does not match the phenotype observed when the target receptor is knocked down (e.g., using siRNA or CRISPR).
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Unusual dose-response curve: A very steep or shallow dose-response curve, or a curve that does not reach a plateau, can suggest off-target binding.
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Cellular toxicity at concentrations close to the effective dose: If the compound induces cell death or stress at concentrations required to see the desired biological effect, off-target toxicity is likely.
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Effects in cells lacking the target receptor: If the compound elicits a response in a cell line that does not express the intended chemokine receptor, this is a strong indicator of off-target effects.
Q3: How can I proactively minimize off-target effects in my experimental design?
Minimizing off-target effects starts with careful experimental design:
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Use the lowest effective concentration: Determine the minimal concentration of the antagonist that achieves the desired on-target effect through careful dose-response studies.
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Employ orthogonal approaches: Use multiple, structurally and mechanistically distinct antagonists for the same target to ensure the observed phenotype is consistent.
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Incorporate genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target receptor and verify that the resulting phenotype matches that of the small molecule antagonist.
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Use appropriate controls: Always include vehicle-only controls, and if possible, a negative control compound that is structurally similar but inactive against the target. For cell-based assays, use a parental cell line lacking the target receptor as a negative control.
Troubleshooting Guides
Problem 1: High background signal or constitutive activity in signaling assays (e.g., cAMP or calcium flux).
| Possible Cause | Recommended Solution |
| Receptor overexpression leading to constitutive activity. | Titrate the amount of receptor expression plasmid used in transient transfections to find the lowest level that gives a robust signal window. Consider developing a stable cell line with expression levels closer to physiological levels. |
| Off-target activation of other endogenous GPCRs. | Profile the antagonist against a panel of related GPCRs to identify potential off-target interactions. Use a cell line with a well-characterized GPCR expression profile or a knockout cell line for suspected off-targets. |
| Compound autofluorescence or interference with assay reagents. | Run a control experiment with the compound in the absence of cells or in a parental cell line to assess its intrinsic fluorescence or interference with the detection reagents. |
Problem 2: Inconsistent IC50/EC50 values across different assays.
| Possible Cause | Recommended Solution |
| Assay-dependent off-target effects. | The antagonist may have off-target effects that are more pronounced in certain signaling pathways. Profile the compound in multiple functional assays that measure different downstream signaling events (e.g., calcium mobilization, cAMP accumulation, β-arrestin recruitment, cell migration). |
| Differences in assay conditions. | Ensure that key assay parameters such as cell density, incubation time, serum concentration, and agonist concentration are consistent across all experiments. |
| Ligand-biased signaling. | The antagonist may be a biased antagonist, preferentially blocking one signaling pathway over another. This is a real pharmacological property and should be characterized, not necessarily "troubleshot." |
Problem 3: Observed phenotype does not match genetic knockdown of the target.
| Possible Cause | Recommended Solution |
| Significant off-target effects of the small molecule. | This is a strong indicator of off-target activity. The primary strategy is to identify the off-target(s) through profiling and potentially redesign the compound. In the short term, use a lower concentration of the antagonist in combination with a sub-maximal dose of a different antagonist to see if the on-target phenotype can be revealed. |
| Incomplete knockdown with siRNA/shRNA. | Verify the knockdown efficiency at the protein level using Western blot or flow cytometry. Test multiple siRNA/shRNA sequences to rule out off-target effects of the knockdown reagents themselves. |
| Compensation by other receptors upon genetic knockdown. | Long-term knockdown can sometimes lead to compensatory changes in the expression of other receptors. Consider using a more acute method of target inactivation, such as a rapidly acting antagonist or acute knockdown. |
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for a chemokine receptor antagonist. Researchers should aim to populate such tables with their own experimental data.
Table 1: Binding Affinity Profile
| Target | Ki (nM) | Assay Type | Cell Line |
| Primary Target (e.g., CXCR4) | [Insert experimental value] | Radioligand Competition | HEK293 |
| Off-Target 1 (e.g., CCR5) | [Insert experimental value] | FRET-based Binding | CHO-K1 |
| Off-Target 2 (e.g., CXCR3) | [Insert experimental value] | BRET-based Binding | Jurkat |
| ...add more off-targets as identified |
Table 2: Functional Potency Profile
| Assay Type | IC50 (nM) | Cell Line | Downstream Signal |
| Calcium Mobilization | [Insert experimental value] | U937 | Gαq/11 activation |
| cAMP Accumulation | [Insert experimental value] | CHO-K1 (Gs-coupled) | Gαs inhibition |
| Chemotaxis/Migration | [Insert experimental value] | Primary T-cells | Cellular response |
| β-Arrestin Recruitment | [Insert experimental value] | U2OS | Arrestin signaling |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for Gαq-coupled Chemokine Receptors
-
Cell Plating: Plate cells expressing the target chemokine receptor in a black, clear-bottom 96-well plate at a density of 50,000-100,000 cells per well and culture overnight.
-
Dye Loading: Wash cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the antagonist (prepared in HBSS/HEPES) to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with liquid handling. Measure baseline fluorescence for 10-20 seconds, then inject the appropriate chemokine agonist (at a pre-determined EC80 concentration). Continue to measure fluorescence intensity every 1-2 seconds for 1-2 minutes.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium release. Calculate the percent inhibition for each antagonist concentration and fit the data to a dose-response curve to determine the IC50.
Protocol 2: Orthogonal Validation using CRISPR-Cas9 Knockout
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting a constitutively expressed exon of the chemokine receptor gene into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the desired cell line. Select for transfected cells using an appropriate selection marker (e.g., puromycin).
-
Clonal Isolation and Validation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS). Expand the clones and validate receptor knockout at the genomic level (sequencing) and protein level (Western blot or flow cytometry).
-
Phenotypic Analysis: Perform the relevant functional assay (e.g., migration, signaling) on the validated knockout clones alongside the parental cell line treated with the small molecule antagonist. A matching phenotype between the knockout cells and the antagonist-treated cells provides strong evidence for on-target activity.
Visualizations
Caption: Simplified GPCR signaling pathway illustrating antagonist action.
Caption: Experimental workflow for validating on-target and investigating off-target effects.
Caption: A logical troubleshooting workflow for unexpected experimental results.
Technical Support Center: Improving the Oral Efficacy of Piperidinyl Piperidine M2 Antagonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists focused on enhancing the oral efficacy of piperidinyl piperidine (B6355638) M2 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are piperidinyl piperidine M2 antagonists and what is their therapeutic potential?
Piperidinyl piperidine derivatives are a class of compounds that have been identified as potent and selective M2 muscarinic receptor antagonists.[1][2][3] The M2 muscarinic acetylcholine (B1216132) receptors are G protein-coupled receptors widely distributed in the body, notably in the heart, smooth muscle, and central nervous system (CNS).[4] By blocking the action of acetylcholine at these receptors, M2 antagonists can increase heart rate and enhance neurotransmitter release.[5] This mechanism of action gives them therapeutic potential in various conditions, including bradycardia (slow heart rate), cognitive disorders like Alzheimer's disease, and respiratory diseases such as COPD.[5][6]
Q2: Why is achieving good oral efficacy a primary challenge for these compounds?
Achieving good oral efficacy is a complex challenge because a drug administered orally must overcome numerous physiological barriers to reach systemic circulation in sufficient concentrations.[7] The process involves dissolution in gastrointestinal fluids, permeation through the intestinal wall, and survival of first-pass metabolism in the gut wall and liver.[8][9] For piperidinyl piperidine M2 antagonists, the key challenges often relate to their physicochemical properties, such as poor aqueous solubility and/or low membrane permeability.[10][11][12] These factors can lead to low and variable oral bioavailability, limiting the therapeutic effectiveness of the drug.[9]
Q3: What are the critical physicochemical properties that influence oral bioavailability?
Several key physicochemical properties govern a compound's oral bioavailability. Modulating these properties is a primary strategy for improving efficacy.[10][11][13][14]
-
Lipophilicity (LogP/LogD): A balance is crucial. While sufficient lipophilicity is needed to cross cell membranes, excessively high lipophilicity can decrease aqueous solubility and increase binding to metabolic enzymes, leading to poor absorption and high clearance.[14]
-
Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[8] Poor solubility is a common reason for low bioavailability.[12]
-
Molecular Weight (MW): Lower molecular weight is generally associated with better permeability.[10][15]
-
Hydrogen Bonding Capacity (H-bond donors/acceptors): A high number of hydrogen bonds can reduce permeability across the lipid bilayers of the intestinal epithelium.[15]
-
Ionization State (pKa): The pKa of a compound determines its charge at different pH levels throughout the GI tract, which in turn affects its solubility and permeability.[7]
Q4: How does the Biopharmaceutics Classification System (BCS) guide development?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[12] It helps predict the rate-limiting step in oral drug absorption and guides formulation strategies.[12]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Piperidinyl piperidine M2 antagonists often fall into BCS Class II or IV, meaning that formulation strategies to enhance solubility are critical for improving their oral absorption.[16][17]
Troubleshooting Guides
Q5: My lead compound shows potent M2 antagonism in vitro but has very poor aqueous solubility. What are my options?
Poor aqueous solubility is a common hurdle. A multi-pronged approach involving both medicinal chemistry and formulation science is recommended.
Medicinal Chemistry Approaches:
-
Modify the Scaffold: Introduce polar functional groups or ionizable centers (adjusting pKa) to increase solubility. Be mindful that this can affect permeability and target affinity.[18]
-
Reduce Lipophilicity: Systematically decrease the lipophilicity (LogD) of the molecule. Studies have shown that modulating lipophilicity and molecular weight can improve oral efficacy.[10][11]
Formulation Approaches:
-
Particle Size Reduction: Techniques like micronization or nanocrystal technology increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[16][19]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its apparent solubility and dissolution rate.[16][17] This can be achieved through methods like spray drying or hot-melt extrusion.[7][17]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI tract, facilitating drug absorption.[7][16]
Q6: My compound has adequate solubility but exhibits low permeability in a Caco-2 assay. What should I investigate?
Low permeability suggests the compound struggles to cross the intestinal epithelium.
Potential Causes & Solutions:
-
High Molecular Weight or Polarity: If the molecule is large or has too many hydrogen bond donors/acceptors, its ability to passively diffuse across the membrane may be limited. Medicinal chemistry efforts can focus on reducing these parameters.[15]
-
Efflux Transporter Substrate: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[12] This can be tested using Caco-2 assays with and without a known P-gp inhibitor. If efflux is confirmed, structural modifications can be made to reduce its recognition by the transporter.
-
Prodrug Strategy: A common method to overcome low permeability for highly soluble drugs (BCS Class III) is to create a more lipophilic ester prodrug. The prodrug crosses the intestinal membrane and is then cleaved by enzymes in vivo to release the active parent drug.[7]
Q7: My compound performs well in in vitro solubility and permeability assays, but in vivo oral bioavailability in rats is still disappointingly low. What are the likely culprits?
When in vitro absorption parameters look good, poor in vivo bioavailability often points to high pre-systemic or "first-pass" metabolism.[8][12]
Troubleshooting Steps:
-
Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes.[20] This will determine how rapidly the compound is metabolized by enzymes, particularly the cytochrome P450 (CYP) family.[12]
-
Identify "Metabolic Hotspots": If stability is low, perform metabolite identification studies to pinpoint which parts of the molecule are being modified by metabolic enzymes.
-
Block Metabolism: Use medicinal chemistry to make modifications at these "hotspots." A common strategy is to introduce atoms or groups (like fluorine) that block the site of metabolism without negatively impacting the compound's primary activity.
-
Consider Formulation Inhibitors: Certain formulation excipients can inhibit metabolic enzymes in the gut wall, though this is a more complex strategy.[9]
Data Presentation
Table 1: Impact of Physicochemical Properties on Oral Bioavailability
| Property | Target Range for Good Oral Absorption | Rationale & Potential Issues if Out of Range |
| Molecular Weight (MW) | < 500 Da | Larger molecules often have lower permeability.[15] |
| Lipophilicity (LogD at pH 7.4) | 1 - 3 | <1: May have poor permeability. >3: May have poor solubility and high metabolic clearance.[14] |
| Aqueous Solubility | > 50 µg/mL | Low solubility is a primary cause of poor absorption (BCS Class II/IV).[12] |
| Hydrogen Bond Donors | ≤ 5 | High numbers can reduce permeability across lipid membranes. |
| Hydrogen Bond Acceptors | ≤ 10 | High numbers can reduce permeability across lipid membranes. |
| Polar Surface Area (PSA) | < 140 Ų | Higher PSA is often correlated with lower membrane permeability. |
Table 2: Comparison of Formulation Strategies for BCS Class II Compounds (Low Solubility, High Permeability)
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate.[19] | Established technology, relatively simple. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Amorphous Solid Dispersions (ASD) | Presents the drug in a high-energy, amorphous state, increasing apparent solubility.[16] | Significant solubility enhancement; can sustain supersaturation. | Physically unstable (risk of recrystallization); requires specific polymers. |
| Self-Emulsifying Systems (SEDDS) | Drug is dissolved in a lipid/surfactant mixture that emulsifies in the GI tract.[7][16] | Excellent for lipophilic drugs; can bypass dissolution step. | Requires high drug solubility in lipids; potential for GI irritation from surfactants. |
| Cyclodextrin (B1172386) Complexation | Forms an inclusion complex where the hydrophobic drug resides in the cyclodextrin cavity, increasing solubility.[7] | Improves solubility and stability. | Can be limited by the size of the drug and complexation efficiency; large amounts of cyclodextrin may be needed. |
Mandatory Visualizations
Caption: A logical workflow for identifying and addressing common issues to optimize the oral efficacy of lead compounds.
Caption: The inhibitory signaling pathway of the M2 muscarinic receptor and the blocking action of an antagonist.
Caption: The sequential barriers a drug must overcome after oral administration to become systemically available.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
-
Objective: To determine the kinetic solubility of a compound in a phosphate-buffered saline (PBS) solution, simulating physiological pH.
-
Materials:
-
Test compound (10 mM stock in DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well plates (storage and assay plates).
-
Plate shaker.
-
Plate reader with UV-Vis spectrophotometer or LC-MS/MS system.
-
-
Methodology:
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well assay plate.
-
Add 2 µL of the 10 mM compound stock in DMSO directly into the PBS, achieving a final concentration of 100 µM. This rapid addition from a concentrated stock is what makes the assay "kinetic."
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration and precipitation of excess compound.
-
After incubation, filter the samples to remove any precipitated compound. A 96-well filter plate is ideal for this step.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS for high sensitivity and specificity, or UV-Vis spectroscopy against a standard curve).
-
The measured concentration represents the kinetic solubility of the compound under these conditions.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput screen for intestinal absorption potential.
-
Materials:
-
PAMPA plate system (a donor plate and a filter acceptor plate).
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane).
-
PBS, pH 7.4 (acceptor buffer) and pH 5.0-6.5 (donor buffer, to simulate intestinal pH).
-
Test compound.
-
-
Methodology:
-
Coat the filter membrane of each well in the acceptor plate with 5 µL of the phospholipid solution and allow it to impregnate the filter.
-
Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare the donor plate by dissolving the test compounds in the donor buffer (e.g., pH 6.5) to a final concentration of 100-200 µM.
-
Carefully place the acceptor plate onto the donor plate, ensuring the coated membranes are in contact with the donor solutions.
-
Incubate the plate sandwich at room temperature for 4-16 hours without shaking.
-
After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability coefficient (Pe) using the appropriate formula, taking into account incubation time, membrane area, and well volumes. Compounds are often categorized as low, medium, or high permeability based on the calculated Pe value.
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents (Oral Gavage)
-
Objective: To determine the plasma concentration-time profile of a compound after oral administration and calculate key PK parameters, including Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Materials:
-
Test animals (e.g., male Sprague-Dawley rats).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Oral gavage needles.
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
Analytical method for quantifying the drug in plasma (LC-MS/MS).
-
-
Methodology:
-
Fast the animals overnight prior to dosing but allow free access to water.
-
Administer a single dose of the formulated compound via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to harvest plasma and store frozen until analysis.
-
Quantify the concentration of the drug in each plasma sample using a validated LC-MS/MS method.
-
Plot the mean plasma concentration versus time and use pharmacokinetic software to calculate parameters like AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to Cmax).
-
To determine absolute oral bioavailability (F%), a separate group of animals must be dosed intravenously (IV). Bioavailability is then calculated using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.[21]
-
References
- 1. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 21. youtube.com [youtube.com]
Addressing poor bioavailability of SCH 211803 in animal studies
This technical support guide is intended for researchers, scientists, and drug development professionals working with the selective M2 muscarinic receptor antagonist, SCH 211803. It provides troubleshooting advice and frequently asked questions regarding its bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical animal models?
A1: Contrary to the premise of poor bioavailability, published literature indicates that this compound, a potent and selective M2 antagonist, demonstrates excellent bioavailability in rats and dogs .[1][2] The broader class of piperidinylpiperidine compounds to which it belongs is also noted for having good bioavailability across multiple species.[2]
Q2: My in-house animal study is showing low or variable oral bioavailability for this compound. What are the potential reasons for this discrepancy?
A2: If you are observing unexpectedly low bioavailability, several factors could be at play, even for a compound with generally good absorption characteristics. These can be broadly categorized into three areas:
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Formulation-related issues: The vehicle or excipients used to prepare the dosing solution can significantly impact solubility and absorption.
-
Protocol-related issues: The experimental procedure, including animal handling and dosing technique, can introduce variability.
-
Animal-related issues: The specific strain, health status, and physiological state of the animals can affect drug absorption.
Q3: How can I improve the consistency of my results in animal bioavailability studies?
A3: To improve consistency, it is crucial to standardize your experimental protocol. This includes using a consistent and well-characterized formulation, ensuring accurate dosing volumes, and minimizing stress to the animals, which can affect gastrointestinal function. Detailed record-keeping of all experimental parameters is also essential for identifying sources of variability.
Troubleshooting Guide: Addressing Unexpectedly Low Bioavailability of this compound
This guide provides a systematic approach to troubleshooting potential causes of poor bioavailability in your experiments.
Formulation and Vehicle Selection
The formulation is a critical factor in ensuring optimal drug exposure.
| Potential Issue | Troubleshooting Steps | Recommended Action |
| Poor Solubility in Vehicle | - Visually inspect the dosing solution for precipitation. - Determine the kinetic and thermodynamic solubility of this compound in your chosen vehicle. | - If solubility is low, consider alternative GRAS (Generally Regarded As Safe) excipients or co-solvents. - Techniques like micronization or the use of cyclodextrins can enhance solubility. |
| Drug Instability in Formulation | - Assess the chemical stability of this compound in the vehicle over the duration of the study. | - Prepare fresh dosing solutions daily. - If instability is confirmed, a different vehicle or stabilizing excipients may be necessary. |
| Inappropriate Vehicle for Oral Dosing | - The vehicle may not be well-tolerated by the animals, leading to gastrointestinal distress and altered absorption. | - Select a vehicle with a proven safety record in the chosen animal model. - Common vehicles include aqueous solutions with solubilizing agents like PEG 400 or cyclodextrins. |
Experimental Protocol and Dosing Technique
Meticulous experimental execution is key to reliable pharmacokinetic data.
| Potential Issue | Troubleshooting Steps | Recommended Action |
| Inaccurate Dosing | - Verify the calibration of pipettes and syringes. - Ensure the gavage needle is correctly placed to deliver the full dose to the stomach. | - Implement a rigorous calibration schedule for all dosing equipment. - Provide thorough training on oral gavage techniques to all personnel. |
| Animal Stress | - High stress levels can alter gastric emptying and intestinal motility, impacting drug absorption. | - Acclimate animals to the experimental environment and handling procedures. - Perform dosing in a quiet and calm setting. |
| Fasting State of Animals | - The presence or absence of food in the gastrointestinal tract can significantly affect drug absorption. | - Standardize the fasting period before dosing (e.g., overnight fast with free access to water). |
Animal Model Considerations
The physiology of the animal model can influence drug bioavailability.
| Potential Issue | Troubleshooting Steps | Recommended Action |
| Strain or Species Differences | - Different strains or species can have variations in drug-metabolizing enzymes and transporters. | - If possible, compare your results with data from the same animal strain reported in the literature. - Be aware of potential species-specific differences in metabolism. |
| Health Status of Animals | - Underlying health issues can affect gastrointestinal function and drug absorption. | - Use only healthy animals from a reputable supplier. - Monitor animals for any signs of illness throughout the study. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing and optimizing the oral bioavailability of a compound like this compound.
Protocol 1: Preparation of an Oral Dosing Formulation
This protocol describes the preparation of a solution-based formulation, which is often a starting point for in vivo bioavailability studies.
-
Objective: To prepare a clear, homogenous solution of this compound for oral administration.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Analytical balance
-
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Prepare the 20% HP-β-CD vehicle by dissolving the appropriate amount of HP-β-CD in sterile water.
-
Slowly add the this compound powder to the vehicle while stirring continuously.
-
Continue stirring until the compound is fully dissolved and the solution is clear. Gentle heating or sonication may be used to aid dissolution if necessary, but stability should be confirmed under these conditions.
-
Verify the final concentration of this compound in the solution using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical experimental workflow for determining the oral bioavailability of this compound in a rat model.
-
Objective: To determine the plasma concentration-time profile of this compound following oral and intravenous administration and to calculate key pharmacokinetic parameters, including bioavailability.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), cannulated (jugular vein) for serial blood sampling.
-
Experimental Design:
-
Group 1 (Oral): Administer the this compound formulation via oral gavage at a target dose (e.g., 10 mg/kg).
-
Group 2 (Intravenous): Administer a sterile, solubilized formulation of this compound via intravenous injection (e.g., 1 mg/kg) to determine the absolute bioavailability.
-
-
Procedure:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Administer the dose as per the experimental design.
-
Collect blood samples (approx. 0.2 mL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.[3]
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpectedly Low Bioavailability
Caption: A systematic workflow for identifying and addressing potential causes of unexpectedly low bioavailability.
Diagram 2: General M2 Muscarinic Receptor Signaling Pathway
References
Reducing ion suppression in mass spectrometry for SCH 211803
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the mass spectrometry analysis of SCH 211803.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon can lead to decreased signal intensity, impacting the sensitivity, accuracy, and reproducibility of the quantitative analysis.[2][3] In complex biological matrices like plasma, endogenous compounds can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate measurements.[4][5]
Q2: What are the common causes of ion suppression in LC-MS/MS analysis?
A2: Ion suppression is primarily caused by competition for ionization between the analyte of interest and other components in the sample matrix that are not removed during sample preparation.[6] Common sources of ion suppression include salts, ion-pairing agents, endogenous compounds from the biological matrix (e.g., lipids, proteins), drugs, and their metabolites.[4][5] These interfering substances can affect the efficiency of droplet formation and evaporation in the ion source, which in turn reduces the amount of charged analyte ions that reach the detector.[4][5]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to identify and assess ion suppression is the post-column infusion experiment.[4][7] This technique involves continuously infusing a solution of this compound into the mass spectrometer after the analytical column while a blank matrix extract is injected. A dip in the baseline signal of this compound indicates the retention times at which co-eluting matrix components are causing ion suppression.[4] Another approach is to compare the signal response of this compound in a neat solution versus the signal response when spiked into a pre-extracted blank matrix.[3][8] A lower signal in the matrix indicates the presence of ion suppression.[3]
Q4: What level of ion suppression has been observed for this compound in previous studies?
A4: A study utilizing nanoelectrospray infusion tandem mass spectrometry for the analysis of this compound in human plasma reported an ion suppression of 15%.[9] This represented a significant reduction compared to conventional electrospray ionization at a higher flow rate.[9]
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Solution:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective than protein precipitation (PPT) at removing a wider range of interferences.[1] For this compound in plasma, a study has successfully used a combination of protein precipitation followed by solid-phase extraction.[9]
-
Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the regions of ion suppression.[3][4] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different analytical column to alter the retention time of this compound.[3][4]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[6] However, this approach may not be suitable for trace-level analysis.[3]
-
Issue: Poor reproducibility and accuracy in quantitative results.
-
Possible Cause: Variable matrix effects between samples and calibrators.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound, such as ²H₄-SCH 211803, is the most effective way to compensate for ion suppression.[2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples.[1] This helps to normalize the matrix effects across the entire sample set, improving accuracy.[1]
-
Quantitative Data Summary
The following table summarizes the reported ion suppression for this compound and the typical efficiencies of common sample preparation techniques in reducing matrix effects.
| Analyte | Matrix | Sample Preparation | Ion Suppression | Reference |
| This compound | Human Plasma | Protein Precipitation followed by Solid-Phase Extraction | 15% | [9] |
| Sample Preparation Method | Typical Matrix Effect Reduction Efficiency |
| Protein Precipitation (PPT) | 50 - 80% |
| Liquid-Liquid Extraction (LLE) | 70 - 90% |
| Solid-Phase Extraction (SPE) | 80 - 95% |
Note: The efficiency values are typical and can vary depending on the specific analyte, matrix, and protocol used.
Experimental Protocols
1. LC-MS/MS Method for this compound in Plasma (Based on Published Method)
This protocol is based on a validated method for the determination of this compound in rat and monkey plasma.
-
Sample Preparation (Automated 96-Well Protein Precipitation):
-
Pipette 50 µL of plasma samples, calibration standards, or quality controls into a 96-well plate.
-
Add 200 µL of acetonitrile (B52724) containing the internal standard (²H₄-SCH 211803).
-
Mix thoroughly and centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: Betasil C18 or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient should be optimized to ensure separation of this compound and its internal standard from the matrix.
-
Flow Rate: To be optimized for the specific column dimensions.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard need to be optimized.
-
2. General Protocol for Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte.
-
Elution: Elute this compound from the cartridge using a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
3. General Protocol for Post-Column Infusion Experiment
-
Set up a 'T' junction between the analytical column and the mass spectrometer's ion source.
-
Continuously infuse a standard solution of this compound at a low flow rate (e.g., 10 µL/min) through one arm of the 'T' junction.
-
The effluent from the LC column will mix with the infused standard before entering the ion source.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal of this compound. Any significant drop in the signal intensity indicates a region of ion suppression.
Visualizations
References
- 1. Validation and application of a liquid chromatography-tandem mass spectrometric method for the determination of this compound in rat and monkey plasma using automated 96-well protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blocking M2 muscarinic receptor signaling inhibits tumor growth and reverses epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LC-MS/MS approach for quantification of therapeutic proteins in plasma using a protein internal standard and 2D-solid-phase extraction cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Best practices for handling and storing radiolabeled SCH 211803
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing radiolabeled SCH 211803.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it radiolabeled?
A1: this compound is a potent and highly selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor. Radiolabeling, typically with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), allows for the sensitive and specific detection and quantification of the compound in various experimental assays, such as radioligand binding studies, to characterize the M2 receptor.
Q2: What are the general safety precautions for handling radiolabeled this compound?
A2: As with any radiolabeled compound, it is crucial to follow all institutional and national regulations for handling radioactive materials. This includes working in a designated area, using appropriate personal protective equipment (PPE) such as gloves and a lab coat, and utilizing shielding as required by the isotope. Always handle the compound in a well-ventilated area or a fume hood to avoid inhalation.
Q3: How should I prepare a stock solution of radiolabeled this compound?
A3: It is recommended to dissolve radiolabeled this compound in a non-aqueous, inert solvent such as ethanol (B145695) or DMSO. The use of aqueous buffers for long-term storage is generally not recommended due to the potential for hydrolysis and radiolysis. Once dissolved, the stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles.
Q4: What is the primary mechanism of action of this compound?
A4: this compound acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, acetylcholine, and inhibits the downstream signaling cascade.
Storage and Stability
Proper storage is critical to maintain the integrity and purity of radiolabeled this compound. The following table summarizes the recommended storage conditions.
| Storage Condition | Solid Form | In Solution (Non-aqueous) |
| Temperature | -20°C or below (ideally -80°C for long-term) | -20°C or below (ideally -80°C for long-term) |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Inert gas (e.g., Argon or Nitrogen) |
| Light | Protected from light (amber vials) | Protected from light (amber vials) |
Key Stability Considerations:
-
Radiolysis: The radioactive decay of the isotope can lead to the chemical decomposition of the compound. Storing at lower temperatures and in the presence of a radical scavenger (if compatible with the experimental setup) can help minimize this effect.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
Experimental Protocols
M2 Muscarinic Receptor Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay using [³H]this compound. Optimization of specific parameters (e.g., protein concentration, incubation time) is essential for each experimental system.
Materials:
-
[³H]this compound
-
Unlabeled this compound (for determining non-specific binding)
-
Cell membranes or tissue homogenates expressing M2 receptors
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents: Dilute [³H]this compound and unlabeled competitor compounds in assay buffer to the desired concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Cell membranes/tissue homogenate
-
[³H]this compound (at a concentration near its Kd)
-
Either assay buffer (for total binding), unlabeled this compound (e.g., 10 µM, for non-specific binding), or competing compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine parameters such as Ki or IC50 values.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | 1. Radioligand sticking to filters or plate. 2. Too high concentration of radioligand. 3. Insufficient washing. 4. Radioligand degradation. | 1. Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). 2. Use a lower concentration of [³H]this compound, ideally at or below its Kd. 3. Increase the number and/or volume of washes with ice-cold wash buffer. 4. Check the purity of the radioligand; consider re-purification if necessary. |
| Low or No Specific Binding | 1. Low receptor expression in the membrane preparation. 2. Inactive radioligand. 3. Incorrect assay conditions (e.g., buffer composition, pH). 4. Insufficient incubation time. | 1. Use a higher concentration of membrane protein or a source with higher receptor density. 2. Verify the specific activity and integrity of the radiolabeled compound. 3. Optimize buffer components and pH. 4. Perform a time-course experiment to determine the time to reach binding equilibrium. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Inefficient or variable washing. 3. Uneven distribution of membranes in the stock solution. | 1. Ensure accurate and consistent pipetting, especially of viscous membrane suspensions. 2. Ensure the cell harvester is functioning correctly and that all wells are washed uniformly. 3. Vortex the membrane stock solution before each pipetting step. |
Visualizations
M2 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway initiated by the M2 muscarinic acetylcholine receptor, which is antagonized by this compound.
Enhancing the selectivity of M2 receptor antagonist assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the selectivity of M2 muscarinic receptor antagonist assays.
Frequently Asked Questions (FAQs)
Q1: What makes achieving high selectivity for the M2 receptor challenging?
A1: The primary challenge in developing selective M2 receptor antagonists is the high degree of similarity in the orthosteric binding sites among the five muscarinic receptor subtypes (M1-M5).[1][2] The endogenous agonist, acetylcholine (B1216132), does not discriminate between these subtypes, and many synthetic ligands struggle to achieve selectivity due to the conserved nature of this primary binding pocket.[3]
Q2: What are the primary signaling pathways activated by the M2 receptor?
A2: The M2 receptor canonically couples to inhibitory G-proteins (Gαi/o).[1] Activation by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4] Additionally, M2 receptors can activate non-canonical pathways, such as modulating the PI3K/Akt/mTORC1 pathway, which can influence cell proliferation and differentiation.[4][5][6]
Q3: How can allosteric modulators improve M2 receptor selectivity?
A3: Allosteric modulators bind to a topographically distinct site from the highly conserved orthosteric pocket.[3][7] These allosteric sites are less conserved across muscarinic subtypes, offering a structural basis for designing subtype-selective drugs.[7][8] Positive allosteric modulators (PAMs) can be developed to selectively enhance the binding of an antagonist at the M2 receptor without affecting its binding at other subtypes, thereby conferring specificity to an otherwise non-selective compound.[8]
Troubleshooting Guide
Q1: My competitive binding assay shows poor selectivity between M2 and other muscarinic subtypes (e.g., M3). What steps can I take to improve differentiation?
A1:
-
Cell Line Verification: Ensure you are using cell lines stably expressing only the human M2 receptor subtype. Co-expression of other subtypes is a common source of ambiguous data.[9]
-
Selective Radioligand: If possible, use a radioligand with some inherent selectivity for the M2 receptor over other subtypes. While many assays use non-selective radioligands like [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB), exploring alternatives can be beneficial.[9][10][11]
-
Buffer Composition: The ionic composition of your assay buffer can influence antagonist affinity. Specifically, sodium ions have been shown to play a role in stabilizing the inactive state of the receptor and can impact ligand binding.[12][13] Test assay buffers with and without NaCl (e.g., 150 mM) to see if it improves your selectivity window.
-
Consider Allosteric Effects: Some compounds may exert their effects via an allosteric site. Heparin, for example, has been shown to selectively enhance antagonist binding at M2 receptors by uncoupling the receptor from its G-protein.[14] This highlights the importance of understanding the mechanism of your test compounds.
Q2: I am observing high non-specific binding (NSB) in my radioligand binding assay. What are the likely causes and solutions?
A2:
-
Cause: The radioligand is binding to components other than the receptor, such as the filter plates, tubes, or lipids in the membrane preparation.
-
Solutions:
-
Blocking: Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific adherence.
-
Assay Buffer Additives: Include 0.1% Bovine Serum Albumin (BSA) in your binding buffer to reduce the sticking of the radioligand to plastic surfaces.
-
Defining NSB: Ensure you are using an appropriate concentration of a non-selective antagonist (e.g., 1-10 μM atropine) to accurately define non-specific binding.[11]
-
Washing: Optimize the number and speed of wash steps with ice-cold wash buffer to remove unbound radioligand without causing significant dissociation from the receptor.
-
Membrane Concentration: Reduce the amount of cell membrane protein per well if NSB is excessively high relative to total binding.
-
Q3: My functional assay for M2 antagonism (e.g., cAMP inhibition) has a very small assay window or low signal-to-noise ratio. How can I optimize it?
A3:
-
Cell Health and Density: Ensure cells are healthy and plated at an optimal density. Too few cells will produce a weak signal, while over-confluent cells may respond poorly.
-
Agonist Concentration: The M2 receptor's inhibitory effect is measured against a stimulated signal. Optimize the concentration of the stimulating agent (e.g., forskolin (B1673556) for adenylyl cyclase) to achieve a robust but sub-maximal (EC₈₀) stimulation. This ensures that an inhibitory effect can be clearly measured.
-
Receptor-G Protein Coupling: The M2 receptor's primary functional response is Gαi-mediated inhibition of cAMP. In some recombinant systems, co-expression of promiscuous or chimeric G-proteins (like Gα₁₅ or Gαqi5) can couple the M2 receptor to a more robust readout, such as phospholipase C (PLC) activation and subsequent inositol (B14025) phosphate (B84403) accumulation.[15]
-
Assay Time: Incubate the antagonist for a sufficient duration to ensure it reaches equilibrium before adding the agonist. Pre-incubation times of 30-60 minutes are common.[16]
Quantitative Data Summary
The following table summarizes the binding affinities (pKᵢ values) of several common muscarinic antagonists for the five human muscarinic receptor subtypes. Higher pKᵢ values indicate higher binding affinity. The selectivity ratio highlights the compound's preference for the M2 receptor over the M3 receptor, a critical parameter for avoiding certain side effects.
| Antagonist | M1 (pKᵢ) | M2 (pKᵢ) | M3 (pKᵢ) | M4 (pKᵢ) | M5 (pKᵢ) | M3/M2 Selectivity Ratio | Reference |
| Atropine | ~9.0 | ~9.1 | ~9.2 | ~9.0 | ~8.9 | ~0.8 | [17] |
| Pirenzepine | ~8.2 | ~6.7 | ~6.9 | ~7.6 | ~7.1 | ~0.6 | [17] |
| AF-DX 116 | ~6.7 | ~7.3 | ~6.8 | ~7.1 | ~6.5 | ~0.3 | [17] |
| Methoctramine | ~7.5 | ~8.1 | ~6.8 | ~7.8 | ~7.0 | ~0.05 | [17] |
| 4-DAMP | ~8.9 | ~8.1 | ~9.0 | ~8.3 | ~8.6 | ~8.0 | [17] |
| Darifenacin | ~7.8 | ~8.0 | ~8.9 | - | - | ~25 | [2] |
| Tiotropium | ~8.9 | ~9.2 | ~9.3 | ~8.9 | ~8.8 | ~1.5 | [2] |
| Note: pKᵢ = -log(Kᵢ). Selectivity Ratio calculated as (10-pKi M2) / (10-pKi M3). Values are approximate and can vary based on experimental conditions. |
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the affinity (Kᵢ) of a test antagonist for the M2 receptor using membranes from cells expressing the receptor and a non-selective radioligand like [³H]N-methylscopolamine ([³H]NMS).
Methodology:
-
Reagent Preparation:
-
Binding Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: Prepare a 2X working solution of [³H]NMS in Binding Buffer at a final concentration near its Kd (e.g., 1 nM final).
-
Test Compound: Perform serial dilutions of the test antagonist in Binding Buffer.
-
Non-Specific Binding (NSB) Control: Prepare a high concentration of a non-selective antagonist (e.g., 10 µM atropine).
-
Membrane Preparation: Homogenize cells expressing the M2 receptor and prepare a membrane fraction via centrifugation. Resuspend the final pellet in Binding Buffer.[12] Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Procedure:
-
To a 96-well plate, add:
-
25 µL of Binding Buffer (for Total Binding) or 25 µL of NSB control.
-
25 µL of each concentration of the test antagonist.
-
50 µL of the 2X [³H]NMS solution.
-
100 µL of the cell membrane suspension.
-
-
Seal the plate and incubate for 60-90 minutes at room temperature with gentle shaking to reach equilibrium.
-
Rapidly filter the contents of the plate through a GF/B or GF/C filter plate (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a suitable counter.
-
-
Data Analysis:
-
Subtract the average NSB counts from all other wells.
-
Plot the specific binding (in CPM or DPM) against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]
-
Protocol 2: Forskolin-Stimulated cAMP Functional Assay
This protocol measures the ability of an M2 antagonist to reverse agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Preparation:
-
Seed CHO or HEK293 cells stably expressing the M2 receptor into 96-well cell culture plates and grow overnight.
-
-
Assay Procedure:
-
Wash cells once with pre-warmed serum-free medium or HBSS.
-
Add serial dilutions of the test antagonist to the wells. Include a "no antagonist" control.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Prepare a stimulation solution containing an M2 agonist (e.g., carbachol (B1668302) at its EC₈₀ concentration) and a cAMP-stimulating agent (e.g., forskolin at its EC₈₀ concentration).
-
Add the stimulation solution to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
Plot the detected signal (proportional to cAMP level) against the logarithm of the antagonist concentration.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to obtain the IC₅₀ value, which represents the concentration of antagonist that restores 50% of the inhibited signal.
-
The antagonist equilibrium constant (Kₑ or Kₙ) can then be calculated to provide a measure of functional potency.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Neuromuscular relaxants as antagonists for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the pharmacological antagonism of M2 and M3 muscarinic receptors expressed in isolation and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Structural insights into the subtype-selective antagonist binding to the M2 muscarinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective enhancement of antagonist ligand binding at muscarinic M2 receptors by heparin due to receptor uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for M2 Antagonist Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to test M2 muscarinic acetylcholine (B1216132) receptor antagonists.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with M2 antagonists, offering step-by-step guidance to identify and resolve them.
Issue 1: Unexpected Cardiovascular Effects (Tachycardia or Bradycardia)
Researchers may observe unexpected changes in heart rate after administering an M2 antagonist. While M2 receptor blockade in the heart is expected to cause tachycardia, bradycardia can sometimes occur, and the magnitude of tachycardia might be different than anticipated.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Lack of M2 Receptor Selectivity | Verify the selectivity profile of the antagonist. Non-selective antagonists may interact with other muscarinic receptor subtypes (e.g., M1, M3) that can influence heart rate.[1] Consider using a more selective M2 antagonist. |
| Off-Target Effects | Investigate potential off-target effects of the compound on other receptors or ion channels involved in cardiovascular regulation. |
| Animal Model Characteristics | Consider the species and strain of the animal model. Baseline heart rate, autonomic tone, and receptor expression levels can vary significantly.[2] For instance, M2 receptor knockout mice show a complete lack of bradycardic response to muscarinic agonists.[3][4] |
| Anesthesia | The type of anesthetic used can influence cardiovascular parameters and interact with the effects of the M2 antagonist. Review the literature for appropriate anesthetic protocols for cardiovascular studies in your chosen animal model. |
| Dose and Route of Administration | The dose and route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of the antagonist, leading to unexpected cardiovascular responses. Perform a dose-response study to determine the optimal dose for your experiment.[5] |
Troubleshooting Workflow for Unexpected Cardiovascular Effects:
Issue 2: Lack of Efficacy in Behavioral or Physiological Assays
An M2 antagonist may fail to produce the expected effect in a behavioral task (e.g., cognitive enhancement) or a physiological measurement (e.g., bronchodilation).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inadequate Dose or Bioavailability | The administered dose may be too low to achieve sufficient receptor occupancy in the target tissue. The route of administration may also lead to poor bioavailability. Conduct pharmacokinetic studies to determine the drug's concentration in the target organ. Perform a dose-response study to establish an effective dose. |
| Poor Blood-Brain Barrier Penetration (for CNS studies) | For central nervous system effects, the antagonist must cross the blood-brain barrier. Verify the physicochemical properties of the compound and consider alternative delivery methods (e.g., intracerebroventricular injection) if necessary. |
| Animal Model Suitability | The chosen animal model may not be appropriate for the intended study. For example, the targeted M2 receptor-mediated pathway may not be dominant in that species or strain for the measured outcome.[6] |
| Experimental Design Flaws | The behavioral paradigm or physiological assay may not be sensitive enough to detect the effects of the M2 antagonist. Review and optimize the experimental protocol. For behavioral studies, ensure proper habituation and training of the animals.[7][8][9][10][11][12][13][14][15] |
| Compensatory Mechanisms | Chronic administration of an M2 antagonist might lead to compensatory changes in the cholinergic system or other neurotransmitter systems, masking the acute effects of the drug. |
Troubleshooting Workflow for Lack of Efficacy:
Frequently Asked Questions (FAQs)
Q1: How do I choose the right animal model for my M2 antagonist study?
A1: The choice of animal model depends on the research question.
-
For cardiovascular studies, rats and guinea pigs are commonly used.[5][16] M2 receptor knockout mice are invaluable for confirming that the observed effects are indeed mediated by M2 receptors.[2][3][17]
-
For respiratory studies, guinea pigs are a good model as their airway physiology shares similarities with humans.[18][19][20][21] Mice are also widely used, especially for studying airway hyperresponsiveness in models of asthma.[22][23][24][25]
-
For central nervous system studies, mice and rats are the preferred models. M2 receptor knockout mice can be used to investigate the role of M2 receptors in cognitive functions like learning and memory.[26][27]
Q2: What are the typical doses for commonly used M2 antagonists in animal studies?
A2: Doses can vary depending on the animal species, route of administration, and the specific experimental question. The following table provides some examples from the literature.
| Antagonist | Animal Model | Route | Dose Range | Application | Reference |
| Methoctramine | Rat | i.v. | 300 µg/kg | Cardiovascular studies | [5] |
| Rat | i.p. | 1-10 mg/kg | Behavioral studies | [27] | |
| Gallamine (B1195388) | Guinea Pig | i.v. | 0.1-10 µmol/kg | Airway responsiveness | [18][19] |
| Mouse | nebulized | 30 µM/animal | Airway responsiveness | [22] |
Q3: How can I minimize the off-target effects of my M2 antagonist?
A3:
-
Use the lowest effective dose: This can be determined through a careful dose-response study.
-
Choose a highly selective antagonist: Whenever possible, use antagonists with a high affinity for M2 receptors and low affinity for other muscarinic receptor subtypes and other unrelated receptors.
-
Use M2 receptor knockout mice: This is the most definitive way to confirm that the observed effects are mediated by M2 receptors.
Q4: What are the key considerations for behavioral testing with M2 antagonists?
A4:
-
Habituation and training: Proper habituation to the testing environment and thorough training are crucial for obtaining reliable data.
-
Control groups: Always include appropriate control groups (e.g., vehicle-treated animals, wild-type littermates for knockout studies).
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias.
-
Time of day: Conduct behavioral tests at the same time each day to minimize circadian variations in behavior.
Experimental Protocols
Protocol 1: Measurement of Airway Hyperresponsiveness in Mice (Non-invasive)
This protocol describes the use of whole-body plethysmography to measure airway responsiveness to methacholine (B1211447) in conscious, unrestrained mice.[22][23][25]
Materials:
-
Whole-body plethysmograph system
-
Nebulizer
-
Methacholine solution (e.g., 3, 6, 12, 25 mg/mL in saline)
-
M2 antagonist or vehicle
-
Mice
Procedure:
-
Administer the M2 antagonist or vehicle to the mice at the desired dose and route.
-
Place each mouse in a plethysmography chamber and allow it to acclimate for at least 30 minutes.
-
Record baseline respiratory parameters for 3 minutes.
-
Expose the mice to nebulized saline for 3 minutes and record respiratory parameters.
-
Sequentially expose the mice to increasing concentrations of nebulized methacholine (e.g., 3, 6, 12, 25 mg/mL) for 3 minutes each, with a 5-minute recovery period between each concentration.
-
Record respiratory parameters throughout the methacholine challenge.
-
Analyze the data to determine the enhanced pause (Penh), a dimensionless value that reflects changes in bronchoconstriction.
Protocol 2: Barnes Maze Test for Spatial Learning and Memory in Mice
The Barnes maze is used to assess spatial learning and memory.[7][8][10][12]
Apparatus:
-
A circular platform with holes around the perimeter.
-
An escape box that can be placed under one of the holes.
-
Aversive stimuli (e.g., bright light, loud noise).
-
Visual cues placed around the room.
Procedure:
-
Habituation (Day 1): Place the mouse in the center of the maze under a start chamber. After 10-15 seconds, remove the chamber and allow the mouse to explore for 2-3 minutes. Gently guide the mouse to the escape box.
-
Training (Days 2-5):
-
Place the mouse in the center of the maze under the start chamber.
-
After 10-15 seconds, remove the chamber and turn on the aversive stimuli.
-
Allow the mouse to explore the maze and find the escape box. The trial ends when the mouse enters the escape box or after a set time (e.g., 3 minutes).
-
If the mouse does not find the escape box, gently guide it there.
-
Allow the mouse to remain in the escape box for 1 minute.
-
Perform 2-4 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape box.
-
Place the mouse in the center of the maze and allow it to explore for a set time (e.g., 90 seconds).
-
Record the time spent in the target quadrant (where the escape box was located) and the number of pokes into the target hole.
-
Protocol 3: T-Maze Delayed Alternation Task for Working Memory in Mice
This task assesses spatial working memory.[9][11][13][14][15]
Apparatus:
-
A T-shaped maze with a start arm and two goal arms.
Procedure:
-
Forced-Choice Trial:
-
Block one of the goal arms.
-
Place the mouse in the start arm and allow it to enter the open goal arm.
-
Confine the mouse in the goal arm for a few seconds.
-
-
Delay:
-
Return the mouse to its home cage for a specific delay period (e.g., 5 seconds to several minutes).
-
-
Free-Choice Trial:
-
Place the mouse back in the start arm with both goal arms now open.
-
Record which arm the mouse enters. A correct choice is entering the arm that was previously blocked.
-
-
Repeat for multiple trials, alternating the initially blocked arm.
M2 Receptor Signaling Pathway
The M2 muscarinic receptor primarily signals through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane. Non-canonical signaling pathways involving β-arrestin and the PI3K/Akt/mTORC1 pathway have also been described.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barnes Maze Protocol [protocols.io]
- 8. Barnes Maze Procedure for Spatial Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delayed alternation task [panlab.com]
- 10. Barnes Maze Testing Strategies with Small and Large Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-maze Forced Alternation and Left-right Discrimination Tasks for Assessing Working and Reference Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of Heart Contractility by M2 and M3 Muscarinic Receptors: Functional Studies Using Muscarinic Receptor Knockout Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. Mechanism of the potentiation of neurally-induced bronchoconstriction by gallamine in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Muscarinic inhibitory receptors in pulmonary parasympathetic nerves in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scholars@Duke publication: Neuromuscular blocking agents' differential bronchoconstrictive potential in Guinea pig airways. [scholars.duke.edu]
- 21. Muscarinic inhibitory receptors in pulmonary parasympathetic nerves in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 26. M2 Muscarinic Acetylcholine Receptor Knock-Out Mice Show Deficits in Behavioral Flexibility, Working Memory, and Hippocampal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DSpace [scholarworks.wm.edu]
Navigating the Labyrinth of M2 Antagonist Development: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The clinical development of selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, such as the investigational compound SCH 211803, is fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is achieving M2 subtype selectivity so difficult? | The five muscarinic receptor subtypes (M1-M5) share a high degree of homology in their orthosteric binding sites, making it challenging to develop antagonists that selectively target the M2 receptor.[1][2] This lack of selectivity can lead to off-target effects. |
| What are the primary on-target side effects associated with M2 receptor antagonism? | M2 receptors are predominantly found in the heart, where they regulate heart rate.[3][4] Antagonism of these receptors can lead to tachycardia (an increased heart rate).[5][6] They are also present on presynaptic nerve terminals and act as autoreceptors to inhibit acetylcholine release. Blocking these can paradoxically increase acetylcholine levels, potentially counteracting the desired effect in some tissues.[7] |
| What are the potential therapeutic indications for M2 antagonists? | Researchers are exploring the use of M2 antagonists for conditions like urinary incontinence and certain cardiovascular disorders.[8] |
| Are there any clinically approved selective M2 antagonists? | Currently, there are no highly selective M2 antagonists approved for clinical use. Most existing muscarinic antagonists are non-selective or have a preference for other subtypes.[8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected cardiovascular effects (e.g., significant tachycardia) in preclinical models. | - On-target M2 receptor blockade in the heart: This is an expected physiological response to M2 antagonism.[3][6] - Lack of selectivity: The compound may also be acting on other receptors that influence heart rate. | - Dose-response studies: Carefully titrate the dose to find a therapeutic window that minimizes cardiovascular side effects. - Selectivity profiling: Conduct comprehensive in vitro binding and functional assays against a panel of receptors to assess off-target activity. |
| Poor in vivo efficacy despite potent in vitro M2 antagonism. | - Pharmacokinetic issues: The compound may have poor absorption, rapid metabolism, or low bioavailability.[9] - Autoregulatory feedback: Blockade of presynaptic M2 autoreceptors can increase acetylcholine release, potentially overcoming the postsynaptic receptor blockade.[7] | - Pharmacokinetic studies: Perform detailed ADME (absorption, distribution, metabolism, and excretion) studies.[9] - Functional assays in integrated systems: Use ex vivo tissue preparations or in vivo models to assess the net effect of the compound on neurotransmission. |
| Inconsistent results in functional assays. | - Cell line variability: Different cell lines expressing the M2 receptor may have varying receptor densities and signaling pathway coupling. - Assay conditions: Factors like incubation time, temperature, and buffer composition can influence results. | - Standardize cell lines and protocols: Use a well-characterized cell line and maintain consistent assay conditions. - Orthogonal assays: Employ multiple functional assays (e.g., cAMP inhibition, ion channel activation) to confirm findings. |
| Difficulty translating preclinical findings to clinical outcomes. | - Species differences: Muscarinic receptor distribution and function can vary between animal models and humans. - Complex disease pathophysiology: The role of M2 receptors in the targeted disease may be more complex than initially understood. | - Human tissue studies: Whenever possible, validate findings in human tissues or cells. - Develop translational biomarkers: Identify biomarkers that can be monitored in both preclinical and clinical studies to assess target engagement and pharmacodynamic effects. |
Quantitative Data Summary
The following table summarizes key in vitro parameters for representative muscarinic antagonists. Note that specific data for this compound is not publicly available, and the values presented are for comparative purposes.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pA2/pIC50) |
| Atropine | Non-selective | ~9.0 (M1-M5) | ~9.0 (ileum) vs. ~8.8 (atria)[10] |
| Pirenzepine | M1 selective | ~8.1 (M1) vs. ~6.7 (M2)[10] | ~8.2 (ileum) vs. ~7.7 (atria)[10] |
| Methoctramine | M2 selective | ~8.3 (M2) vs. ~6.9 (M1)[10] | ~7.2 (ileum) vs. ~8.0 (atria)[10] |
| 4-DAMP | M3 selective | ~9.3 (M3) vs. ~8.5 (M1)[10] | ~9.4 (ileum) vs. ~8.7 (atria)[10] |
Key Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a test compound for the M2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human M2 receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled M2 antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analysis: Determine the IC50 value of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay measures the ability of an M2 antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Plate CHO-K1 cells stably expressing the human M2 receptor.
-
Pre-incubation: Pre-incubate the cells with the test M2 antagonist at various concentrations.
-
Stimulation: Stimulate the cells with a fixed concentration of an M2 agonist (e.g., carbachol) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).
-
Analysis: Determine the IC50 value of the antagonist from the concentration-response curve.
Visualizing Key Concepts
Caption: M2 receptor signaling and points of antagonist intervention.
Caption: A typical workflow for M2 antagonist drug development.
References
- 1. pnas.org [pnas.org]
- 2. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 7. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of M2 Muscarinic Receptor Antagonists: Selectivity Profiles and Methodologies
A critical evaluation of the binding affinities of selective M2 muscarinic receptor antagonists is essential for researchers in pharmacology and drug development. This guide provides a comparative analysis of the selectivity profiles of established M2 antagonists, alongside detailed experimental protocols for their characterization. It is important to note that while SCH 211803 is described as a selective M2 antagonist, publicly available quantitative binding data (Kᵢ values) across the five muscarinic receptor subtypes (M1-M5) could not be located in the current scientific literature. Therefore, this guide focuses on a comparison of other well-characterized M2 antagonists.
Selectivity Profiles of M2 Muscarinic Receptor Antagonists
The selectivity of a muscarinic antagonist is a crucial determinant of its therapeutic potential and side-effect profile. The following table summarizes the binding affinities (Kᵢ values) of several prominent M2-selective antagonists for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Lower Kᵢ values indicate higher binding affinity.
| Antagonist | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) | M2 Selectivity (fold vs. M1/M3/M4/M5) | Reference |
| Tripitramine (B121858) | 1.62 | 0.27 | 38.34 | 6.48 | 33.75 | 6 / 142 / 24 / 125 | [1] |
| Methoctramine | - | - | - | - | - | Reported to be 54 to 132-fold more potent at atrial M2 receptors than ileal M3 receptors.[2] | [2] |
| AF-DX 116 | - | - | - | - | - | Exhibits approximately 10-fold higher affinity for cardiac M2 receptors over smooth muscle M3 receptors.[3] | [3] |
| AF-DX 384 | - | - | - | - | - | Shows higher affinity for M2 and M4 receptors compared to M1 and M3 receptors.[4] | [4] |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of antagonist binding affinity (Kᵢ values) is typically performed using radioligand competition binding assays.[5] This method measures the ability of an unlabeled antagonist to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]N-methylscopolamine ([³H]NMS).
-
Unlabeled Antagonists: The test compounds (e.g., this compound, tripitramine, etc.) and a known non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]NMS (at a concentration near its Kₔ), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a non-selective antagonist (e.g., 1 µM atropine), 50 µL of [³H]NMS, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test antagonist, 50 µL of [³H]NMS, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test antagonist.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.[6]
-
Signaling Pathway and Experimental Workflow
To visually represent the key processes involved, the following diagrams have been generated using the DOT language.
Caption: M2 muscarinic receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to M2 Receptor Antagonists: SCH 211803 vs. Methoctramine
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing the understanding and therapeutic targeting of the muscarinic M2 receptor. This guide provides a comparative analysis of two notable M2 receptor antagonists, SCH 211803 and methoctramine (B27182), focusing on their binding characteristics as established in receptor binding studies.
Performance Comparison in M2 Receptor Binding
This section provides a side-by-side comparison of the binding affinities of this compound and methoctramine to the M2 muscarinic acetylcholine (B1216132) receptor. While quantitative data for methoctramine is well-established, specific binding affinity values for this compound are less prevalent in publicly accessible literature.
| Compound | M2 Receptor Binding Affinity (Ki) | Selectivity |
| This compound | Potent M2 antagonist | High (100-fold selective for M2 over other muscarinic receptor subtypes)[1] |
| Methoctramine | ~10 nM (pKi = 8.00 ± 0.04)[2] | High selectivity for cardiac M2 receptors[3][4] |
Experimental Methodologies
The data presented in this guide is typically generated through competitive radioligand binding assays. Below is a detailed protocol representative of the methodology used in such studies to determine the binding affinity of unlabeled compounds like this compound and methoctramine.
Objective:
To determine the binding affinity (Ki) of test compounds (this compound and methoctramine) for the M2 muscarinic receptor by measuring their ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compounds: this compound and methoctramine.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the M2 receptor and harvest them.
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the [³H]-NMS radioligand (typically at or below its Kd for the M2 receptor).
-
Increasing concentrations of the test compound (this compound or methoctramine) or vehicle for total binding.
-
A saturating concentration of the non-specific binding control (e.g., atropine) for determining non-specific binding.
-
-
Incubate the plate at a specified temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Measurement:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Experimental Concepts
To further clarify the experimental principles and pathways involved, the following diagrams are provided.
References
- 1. | BioWorld [bioworld.com]
- 2. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoctramine, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vivo Efficacy of SCH 211803: A Comparative Look at Muscarinic Antagonists
For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of novel compounds is paramount. This guide provides a comparative overview of SCH 211803, a potent and selective M2 muscarinic antagonist, alongside other established muscarinic antagonists. While specific quantitative data from direct comparative in vivo studies involving this compound are not publicly available, this guide synthesizes available information and presents detailed experimental protocols for key assays used to evaluate such compounds.
Overview of this compound
This compound has been identified as a highly potent and selective antagonist for the M2 muscarinic acetylcholine (B1216132) receptor. Preclinical studies have suggested its potential as a therapeutic agent, particularly in the context of cognitive disorders such as Alzheimer's disease. Its mechanism of action is centered on blocking the M2 autoreceptors on cholinergic neurons, which leads to an increase in acetylcholine release in key brain regions like the hippocampus and striatum. This enhanced cholinergic transmission is hypothesized to underlie its pro-cognitive effects.
Efficacy in Preclinical Models
Initial in vivo studies have demonstrated that this compound can improve performance in animal models of learning and memory. Specifically, administration of this compound has been shown to enhance performance in the Morris water maze and passive avoidance tasks in rodents. These tests are widely accepted as valid measures of spatial learning and memory.
Comparative Efficacy Data
Table 1: Comparison of Effects on Cognitive Performance in Rodent Models
| Compound | Target Receptor(s) | Morris Water Maze (Spatial Learning) | Passive Avoidance (Fear-based Memory) | Acetylcholine Release |
| This compound | Selective M2 Antagonist | Improvement in learning and memory | Enhancement of memory retention | Increased |
| Atropine (B194438) | Non-selective Muscarinic Antagonist | Impairment of spatial learning | Disruption of memory consolidation | Variable (dose-dependent) |
| Scopolamine (B1681570) | Non-selective Muscarinic Antagonist | Significant impairment of spatial learning | Potent disruption of memory formation | Decreased |
Table 2: Comparison of Cardiovascular Effects
| Compound | Primary Muscarinic Receptor Target in Heart | Effect on Heart Rate |
| This compound | M2 | Expected to increase heart rate by blocking vagal inhibition |
| Atropine | M1, M2, M3 | Increases heart rate |
| Scopolamine | M1, M2 | Increases heart rate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments mentioned.
Morris Water Maze Test
This test assesses hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (1.5-2 meters in diameter) filled with opaque water (20-22°C).
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase:
-
Mice or rats are trained over several days (typically 4-5 days) with multiple trials per day.
-
In each trial, the animal is placed into the pool at one of four randomized starting positions.
-
The animal is allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds to learn its location relative to the visual cues.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Passive Avoidance Test
This test evaluates fear-motivated learning and memory.
Apparatus:
-
A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training Phase:
-
The animal is placed in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment (which rodents are naturally inclined to do), the door closes, and a mild, brief foot shock is delivered. .
-
-
Retention Test:
-
24 hours later, the animal is placed back in the light compartment.
-
The time it takes for the animal to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive experience.
-
In Vivo Microdialysis for Acetylcholine Release
This technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
Procedure:
-
Probe Implantation:
-
A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or striatum) of an anesthetized animal.
-
The animal is allowed to recover from surgery.
-
-
Perfusion and Sampling:
-
On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant rate.
-
The aCSF may contain an acetylcholinesterase inhibitor to prevent the degradation of acetylcholine.
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
-
Analysis:
-
The concentration of acetylcholine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of muscarinic antagonists.
Caption: General experimental workflow for in vivo comparison.
Validating M2 Receptor Selectivity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, establishing the selectivity of a muscarinic receptor antagonist is a critical step in preclinical development. This guide provides a framework for validating M2 receptor selectivity using functional assays, offering a comparative analysis of established M2-selective antagonists, methoctramine (B27182) and tripitramine (B121858), as surrogates for validating a novel compound like SCH 211803.
While specific quantitative data for this compound is not publicly available, the principles and methodologies for assessing its M2 receptor selectivity are well-established. This guide will detail the necessary experimental workflows and data presentation required to rigorously characterize a putative M2-selective antagonist.
Comparative Analysis of M2-Selective Antagonists
To objectively evaluate the M2 selectivity of a test compound, it is essential to compare its binding affinity and functional potency against known selective antagonists across all five muscarinic receptor subtypes (M1-M5). Methoctramine and tripitramine are well-characterized M2-selective antagonists and serve as excellent benchmarks.
Radioligand Binding Affinity
Binding assays determine the affinity of a compound for a specific receptor subtype, typically expressed as the inhibition constant (Ki). A higher Ki value indicates lower binding affinity. For an M2-selective antagonist, we expect to see a significantly lower Ki value for the M2 receptor compared to the other muscarinic subtypes.
Table 1: Comparative Binding Affinity (Ki, nM) of M2-Selective Antagonists
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | M2 vs M1 Selectivity | M2 vs M3 Selectivity | M2 vs M4 Selectivity | M2 vs M5 Selectivity |
| Methoctramine | 158-fold less selective vs M2[1] | - | 158-fold less selective vs M2[1] | - | - | 16-fold[1] | - | - | - |
| Tripitramine | ~6-fold less selective vs M2[2] | 0.27 [2] | 142-fold less selective vs M2[2] | 24-fold less selective vs M2[2] | 125-fold less selective vs M2[2] | ~6-fold[2] | 142-fold[2] | 24-fold[2] | 125-fold[2] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | To be determined | To be determined | To be determined | To be determined |
Note: The table is populated with available data for methoctramine and tripitramine to illustrate the expected data format. A comprehensive validation of this compound would require generating these values experimentally.
Functional Potency
Functional assays measure the ability of a compound to inhibit the downstream signaling of a receptor in response to an agonist. For M2 receptors, which are Gi-coupled, a common functional assay is the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.[3] The potency of an antagonist is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
Table 2: Comparative Functional Potency (pA2/pIC50) of M2-Selective Antagonists
| Compound | M2 Receptor (Atria) | M3 Receptor (Ileum/Trachea) |
| Tripitramine | 9.14 - 9.85[4] | 6.34 - 6.81[4] |
| This compound | Data not available | Data not available |
Note: The pA2 value is a measure of antagonist potency derived from functional experiments. Higher pA2 values indicate greater potency. This table illustrates the expected data from functional assays.
Key Experimental Protocols
To validate the M2 selectivity of a compound like this compound, a series of well-defined functional assays are required. The following protocols outline the general steps for a competitive radioligand binding assay and a cAMP functional assay.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for each of the five muscarinic receptor subtypes.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist), and varying concentrations of the test compound (e.g., this compound).
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
-
Detection:
-
Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site or two-site binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for Gi-coupled M2/M4 Receptors)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Culture:
-
Plate CHO or HEK293 cells stably expressing the human M2 or M4 receptor in a 96- or 384-well plate.[3]
-
-
Cell Stimulation:
-
Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound).
-
Add a cAMP-stimulating agent, such as forskolin, along with a muscarinic agonist (e.g., carbachol) at a concentration that produces a submaximal response (e.g., EC80).[5]
-
Incubate to allow for changes in intracellular cAMP levels.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Visualizing Signaling and Experimental Workflows
To further clarify the underlying mechanisms and experimental procedures, the following diagrams illustrate the M2 receptor signaling pathway and a typical workflow for a cAMP functional assay.
Caption: M2 muscarinic receptor signaling pathway.
Caption: Workflow for a cAMP functional assay.
By following these experimental guidelines and comparing the results to well-characterized M2-selective antagonists, researchers can rigorously validate the M2 receptor selectivity of novel compounds like this compound, providing the necessary data to support their progression in the drug discovery pipeline.
References
- 1. Methoctramine, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of tripitramine, a polymethylene tetraamine displaying high selectivity and affinity for muscarinic M2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. resources.revvity.com [resources.revvity.com]
Comparative Analysis of the Pharmacokinetic Profiles of M2 Muscarinic Antagonists
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of several key M2 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, facilitating the selection of appropriate candidates for further investigation.
M2 Muscarinic Receptor Signaling Pathway
M2 muscarinic receptors are G-protein coupled receptors that primarily couple to Gαi/o proteins. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization.
Figure 1: Simplified M2 Muscarinic Receptor Signaling Pathway.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for selected M2 antagonists. Data has been compiled from various preclinical studies, primarily in rats, unless otherwise specified. Direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Animal Model | T1/2 (h) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Plasma Protein Binding (%) | Reference |
| Otenzepad (AF-DX 116) | Rat | 0.28 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [1] |
| Human | ~10 (pharmacodynamic effect) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [2] | |
| AF-DX 384 | Rat | 0.67 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [1] |
| AQ-RA 741 | Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Methoctramine | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Tripitramine | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
T1/2: Elimination half-life. Data Not Available: Specific quantitative data could not be located in the searched literature.
Experimental Protocols
Detailed methodologies for key experiments cited in the pharmacokinetic analysis are provided below.
Experimental Workflow for Oral Bioavailability Study in Rats
Figure 2: Workflow for a typical oral bioavailability study in rats.
Protocol for Oral Bioavailability Study in Rats [3][4][5][6]
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water before the study.
-
Drug Administration:
-
Intravenous (IV) Group: A single dose of the M2 antagonist (e.g., 1 mg/kg) is administered intravenously, typically through the tail vein.
-
Oral (PO) Group: A single dose of the M2 antagonist (e.g., 10 mg/kg) is administered via oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the M2 antagonist in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), are calculated for both the IV and PO groups using non-compartmental analysis.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
In Vitro Drug Metabolism Assay Using Liver Microsomes
Protocol for In Vitro Metabolic Stability Assay
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from rat or human) in a phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: The M2 antagonist (test compound) is added to the incubation mixture. The metabolic reaction is initiated by the addition of NADPH.
-
Incubation: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent drug.
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Plasma Protein Binding Assay
Protocol for Plasma Protein Binding by Equilibrium Dialysis
-
Preparation: A dialysis membrane with a suitable molecular weight cutoff is prepared.
-
Sample Preparation: The M2 antagonist is added to plasma (from the species of interest, e.g., rat or human).
-
Dialysis: The plasma containing the drug is placed on one side of the dialysis membrane, and a protein-free buffer is placed on the other side.
-
Equilibration: The system is incubated at 37°C with gentle shaking to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After equilibration, samples are taken from both the plasma and buffer compartments.
-
Analysis: The concentration of the drug in both compartments is measured by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Total drug concentration in plasma - Unbound drug concentration in buffer) / Total drug concentration in plasma] x 100
Conclusion
This guide provides a comparative overview of the pharmacokinetic profiles of several M2 muscarinic antagonists, supported by detailed experimental protocols. The presented data, although not exhaustive for all compounds, offers a valuable resource for researchers in the field. Further studies are warranted to fully characterize the ADME properties of promising M2 antagonist candidates to facilitate their translation into clinical applications.
References
- 1. In vivo binding, pharmacokinetics and metabolism of the selective M2 muscarinic antagonists [3H]AF-DX 116 and [3H]AF-DX 384 in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AF-DX 116, a cardioselective muscarinic antagonist in humans: pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window: A Comparative Analysis of a Selective Adenosine A₂A Antagonist (Istradefylline) and a Non-Selective Antagonist (Caffeine)
Disclaimer: No specific public data could be retrieved for a compound designated "SCH 211803." Therefore, this guide provides a comparative analysis between the selective adenosine (B11128) A₂A receptor antagonist, istradefylline (B1672650) , and the non-selective antagonist, caffeine (B1668208) , to illustrate the principles of evaluating the therapeutic window. This comparison serves as an objective guide for researchers, scientists, and drug development professionals.
The therapeutic window is a critical concept in pharmacology, representing the range of doses at which a drug is effective without causing significant toxicity. A wider therapeutic window generally indicates a safer drug. This guide compares the therapeutic window of a selective adenosine A₂A antagonist, istradefylline, with a non-selective antagonist, caffeine, providing experimental data and methodologies to support the evaluation.
Data Presentation: Efficacy and Toxicity
The therapeutic index (TI) is a quantitative measure of the therapeutic window, often calculated as the ratio of the median lethal dose (LD₅₀) or median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher TI suggests a wider margin of safety.
| Compound | Class | Efficacy (ED₅₀) | Toxicity (LD₅₀) | Therapeutic Index (LD₅₀/ED₅₀) |
| Istradefylline | Selective Adenosine A₂A Antagonist | 0.26 mg/kg (reversal of reserpine-induced catalepsy in rats)[1] | >300 mg/kg (oral, mice)[2] | >1153 |
| Caffeine | Non-selective Adenosine Antagonist | ~5-10 mg/kg (locomotor stimulation in rodents)¹ | 150-200 mg/kg (oral, human estimate)[3][4][5] | ~15-40 |
Clinical Adverse Effects:
| Compound | Common Adverse Effects in Clinical Trials |
| Istradefylline | Dyskinesia, hallucinations, constipation, dizziness, nausea, insomnia.[2][7][8][9] |
| Caffeine | Restlessness, nervousness, excitement, insomnia, gastrointestinal disturbance. At high doses: muscle twitching, tachycardia, cardiac arrhythmia.[5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are representative protocols for assessing efficacy in a preclinical model of Parkinson's disease and for determining acute oral toxicity.
1. Efficacy Assessment: Cylinder Test in a Rodent Model of Parkinson's Disease
This protocol evaluates motor deficits and the therapeutic effects of antiparkinsonian treatments by assessing forelimb use asymmetry.[10][11]
-
Objective: To quantify the effect of an adenosine A₂A antagonist on motor function in a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease.
-
Apparatus: A transparent glass cylinder (e.g., 19 cm diameter, 40 cm height for rats).[11]
-
Procedure:
-
A unilateral lesion is induced in the nigrostriatal pathway of the rodent brain using 6-OHDA. This results in the preferential use of the forelimb ipsilateral to the lesion.
-
Following a recovery period and stabilization of the motor deficit, the test compound (e.g., istradefylline or caffeine) or vehicle is administered.
-
The animal is placed in the cylinder, and its behavior is recorded for a set period (e.g., 5 minutes).[11]
-
An observer, blinded to the treatment, scores the number of times the animal rears up and touches the cylinder wall with its left paw, right paw, or both paws simultaneously.[10]
-
-
Data Analysis: The number of contralateral (impaired) limb touches is compared between the treatment and vehicle groups. An increase in the use of the contralateral forelimb indicates a therapeutic effect. The ED₅₀ can be determined by testing a range of doses and analyzing the dose-response curve.
2. Toxicity Assessment: Acute Oral Toxicity (LD₅₀ Determination)
This protocol is based on the principles of the OECD Test Guideline 425 for acute oral toxicity.[12][13]
-
Objective: To determine the median lethal dose (LD₅₀) of a substance administered orally.
-
Animals: Typically rats or mice are used.
-
Procedure:
-
A "limit test" may be performed first if the substance is expected to have low toxicity, often starting at a dose of 2000 mg/kg.[13][14]
-
For a full study, the "Up-and-Down Procedure" is often used to minimize animal usage.[13]
-
A single animal is dosed at a level just below the estimated LD₅₀.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.[13]
-
This process continues, with each animal being observed for at least 48 hours before the next is dosed. The total observation period is typically 14 days.[12][13]
-
Observations include clinical signs of toxicity, time of onset, duration, and mortality.
-
-
Data Analysis: The LD₅₀ is calculated from the pattern of survivals and deaths using statistical methods, such as the maximum likelihood method. This provides a point estimate of the dose at which 50% of the animals are expected to die.[12][15]
Mandatory Visualizations
Adenosine A₂A Receptor Signaling Pathway
Caption: Adenosine A₂A receptor signaling pathway.
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Caffeine Intoxication: Unregulated, Over-the-Counter Sale of Potentially Deadly Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Caffeine toxicity - Wikipedia [en.wikipedia.org]
- 6. Acute Administration of Caffeine: The Effect on Motor Coordination, Higher Brain Cognitive Functions, and the Social Behavior of BLC57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOURIANZ® (istradefylline) Clinical Trial Details & Side Effects [nourianzhcp.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Istradefylline - Wikipedia [en.wikipedia.org]
- 10. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test [jove.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 14. fda.gov [fda.gov]
- 15. chemsafetypro.com [chemsafetypro.com]
I. Comparison of In Vitro and In Vivo Activity of CCR2 Antagonists
An in-depth literature search did not yield specific public information on a compound designated SCH 211803 regarding its in vitro and in vivo activity. This suggests that this compound may be an internal discovery code for a compound that has not been disclosed in publicly available scientific literature or databases. It is also possible that it is an older, discontinued (B1498344) project for which data is not readily accessible.
Without specific data on this compound, a direct comparison to other chemokine receptor antagonists is not possible. However, to fulfill the user's request for a comparison guide in principle, this report will provide a framework for such a guide. This will be done by using a well-characterized chemokine receptor antagonist, INCB3344 , a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), as an exemplar. This guide will detail the types of data, experimental protocols, and visualizations that would be necessary for a comprehensive comparison.
This section would typically compare the subject compound (here, INCB3344 as a proxy) with other known CCR2 antagonists. For the purpose of this guide, we will compare INCB3344 with other publicly disclosed CCR2 antagonists such as CCX140-B and PF-04136309 .
Data Presentation
A crucial aspect of a comparison guide is the clear and concise presentation of quantitative data.
Table 1: In Vitro Activity of CCR2 Antagonists
| Compound | Target | Assay Type | Cell Line | Radioligand | IC50 (nM) | Reference |
| INCB3344 | Human CCR2 | Whole Cell Binding | - | - | 5.1 | [1] |
| Mouse CCR2 | Whole Cell Binding | WEHI-274.1 | ¹²⁵I-mCCL2 | 9.5 | [1] | |
| Rat CCR2 | Whole Cell Binding | - | - | 7.3 | [1] | |
| Cynomolgus CCR2 | Whole Cell Binding | - | - | 4.2 | [1] | |
| CCX140-B | Human CCR2 | Radioligand Binding | HEK293 | ¹²⁵I-CCL2 | 1.8 | [2] |
| Mouse CCR2 | Radioligand Binding | - | ¹²⁵I-CCL2 | >1000 | [2] | |
| PF-04136309 | Human CCR2 | Radioligand Binding | - | ¹²⁵I-CCL2 | 2.3 | [3] |
Table 2: In Vivo Activity of CCR2 Antagonists
| Compound | Animal Model | Disease Model | Dosing | Efficacy | Reference |
| INCB3344 | Mouse | Thioglycollate-induced monocyte migration | 30 mg/kg, p.o. | >90% inhibition of monocyte infiltration | [1] |
| CCX140-B | Mouse | Diabetic Nephropathy | 30 mg/kg, p.o. | Significant reduction in albuminuria | [2] |
| PF-04136309 | Human | Diabetic Nephropathy | 25-150 mg, q.d. | Dose-dependent reduction in urinary albumin to creatinine (B1669602) ratio | [3] |
II. Experimental Protocols
Detailed methodologies are essential for researchers to understand and potentially replicate the presented data.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.[1]
-
Cell Preparation : Cells expressing the target receptor (e.g., WEHI-274.1 for mouse CCR2) are cultured to an appropriate density and then harvested.[1] The cells are resuspended in an assay buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Assay Setup : The assay is typically performed in a 96-well plate format. Each well contains the cell suspension, a radiolabeled ligand (e.g., ¹²⁵I-mCCL2), and the test compound at varying concentrations.[1] Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand) are also included.[1]
-
Incubation : The plate is incubated at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.[1]
-
Detection : After incubation, the cells are washed to remove unbound radioligand. The amount of bound radioactivity is then quantified using a scintillation counter.[1]
-
Data Analysis : The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
In Vitro Chemotaxis Assay
This functional assay measures the ability of a compound to block cell migration induced by a chemokine.[1]
-
Cell Preparation : A suitable cell line (e.g., THP-1, a human monocytic cell line) is cultured and resuspended in an assay medium.[1]
-
Compound Pre-incubation : The cells are incubated with different concentrations of the test compound for a short period (e.g., 30 minutes) at 37°C.[1]
-
Assay Setup : The assay is performed using a multi-well plate with Transwell inserts (e.g., 5 µm pore size). The lower chamber contains the chemokine (e.g., hCCL2) at a concentration that induces optimal migration (EC50). The pre-incubated cells are added to the upper chamber.[1]
-
Incubation : The plate is incubated for several hours (e.g., 2-4 hours) at 37°C in a CO₂ incubator to allow cell migration.[1]
-
Quantification : The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and using a fluorescent dye that binds to DNA (e.g., CyQuant).[1]
-
Data Analysis : The results are used to determine the concentration of the antagonist that inhibits cell migration by 50% (IC50).
In Vivo Animal Model of Inflammation
This type of study assesses the efficacy of a compound in a living organism. An example is the thioglycollate-induced monocyte migration model.
-
Animal Subjects : Typically, mice are used for this model.
-
Induction of Inflammation : An inflammatory response is induced by intraperitoneal injection of thioglycollate broth.
-
Compound Administration : The test compound is administered to the animals, usually orally (p.o.), at a specific dose and time point relative to the inflammatory stimulus.
-
Sample Collection : After a set period, peritoneal lavage is performed to collect the cells that have migrated into the peritoneal cavity.
-
Cell Analysis : The collected cells are then analyzed, for example by flow cytometry, to quantify the number of migrated monocytes/macrophages.
-
Data Analysis : The percentage of inhibition of monocyte migration in the treated group is calculated relative to the vehicle-treated control group.
III. Mandatory Visualization
Diagrams are critical for illustrating complex biological pathways and experimental procedures.
Signaling Pathway
The binding of a chemokine like CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events leading to cell migration.[1]
Caption: Simplified signaling pathway of the CCL2/CCR2 axis leading to chemotaxis.
Experimental Workflow
A clear workflow diagram helps in understanding the sequence of steps in an experiment.
Caption: Workflow for an in vitro chemotaxis assay.
This guide provides a template for the comparison of in vitro and in vivo activities of chemokine receptor antagonists. Should data for this compound become publicly available, it could be readily incorporated into this framework for a direct and objective comparison.
References
Navigating the Landscape of CCR2 Antagonism: A Comparative Guide to Experimental Reproducibility
For researchers and drug development professionals investigating the role of the C-C chemokine receptor 2 (CCR2) in inflammatory and autoimmune diseases, the reproducibility of experimental results is paramount. While specific, publicly available data on the reproducibility of SCH 211803 is limited, a comparative analysis of well-characterized CCR2 antagonists such as INCB3344 and AZD2423 can provide a robust framework for evaluating potential therapeutic candidates. This guide offers a synthesis of experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to aid in these critical assessments.
Comparative Performance of CCR2 Antagonists
The efficacy of a CCR2 antagonist is primarily determined by its binding affinity to the receptor and its ability to inhibit the functional response to its ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2). The following tables summarize the in vitro performance of INCB3344 and AZD2423, serving as a benchmark for the evaluation of other CCR2 inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Species | Reference |
| INCB3344 | CCR2 | Binding Antagonism | 5.1 | Human | [1][2] |
| Binding Antagonism | 9.5 | Murine | [1][2] | ||
| Chemotaxis | 3.8 | Human | [1][2] | ||
| Chemotaxis | 7.8 | Murine | [1][2] | ||
| AZD2423 | CCR2 | Binding | 3.5 | Not Specified | [3] |
| Ca2+ Flux | 5.8 | Not Specified | [3] | ||
| Chemotaxis | 4.4 | Human | [3] | ||
| RS 504393 | CCR2 | Binding | 89 | Human | [4][5] |
| Chemotaxis | 330 | Not Specified | [4][5] | ||
| CCR2 Antagonist (Sigma-Aldrich) | CCR2 | Binding (vs. MCP-1) | 5.1 | Not Specified | [6] |
| Ca2+ Flux | 18 | Not Specified | [6] | ||
| Chemotaxis | 1 | Not Specified | [6] |
Table 1: In Vitro Potency of Select CCR2 Antagonists. This table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) for different CCR2 antagonists in various in vitro assays. Lower IC50 values indicate higher potency.
Key Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are methodologies for two critical assays used to characterize CCR2 antagonists.
Radioligand Binding Assay
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
Protocol:
-
Cell Culture: Utilize a cell line stably expressing the human or murine CCR2 receptor, such as WEHI-274.1 murine monocytic cells.[7]
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Competition Assay: In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled CCR2 ligand (e.g., 125I-CCL2).
-
Compound Addition: Add varying concentrations of the test antagonist (e.g., this compound, INCB3344).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of radioligand binding against the logarithm of the antagonist concentration.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, such as MCP-1. The Boyden chamber assay is a commonly used format.
Protocol:
-
Cell Preparation: Isolate primary monocytes or use a monocytic cell line (e.g., THP-1) and resuspend in a serum-free medium.
-
Chamber Setup: Place a porous polycarbonate membrane (e.g., 8 µm pore size) between the upper and lower wells of a Boyden chamber.
-
Chemoattractant Addition: Add a solution containing a known concentration of MCP-1 to the lower chamber.
-
Compound and Cell Addition: In the upper chamber, add the cell suspension pre-incubated with varying concentrations of the CCR2 antagonist.
-
Incubation: Incubate the chamber for a sufficient time (e.g., 2-48 hours) to allow for cell migration.[8]
-
Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.
-
Microscopy and Analysis: Count the number of migrated cells in several fields of view using a microscope. Calculate the percentage of inhibition of chemotaxis for each antagonist concentration to determine the IC50 value.
Signaling Pathways and Experimental Visualization
Understanding the underlying signaling pathways is crucial for interpreting experimental results. CCR2 activation by CCL2 initiates a cascade of intracellular events leading to cell migration.
References
- 1. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. RS 504393, CCR2 chemokine receptor antagonist (CAS 300816-15-3) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ≥97% (racemic mixture, HPLC), solid, CCR2 antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Migration/Chemotaxis Assay Kit (96-well, 8 µm) (ab235673) | Abcam [abcam.com]
Benchmarking SCH 211803: A Comparative Guide to M2 Receptor Antagonists for Research Applications
For researchers, scientists, and drug development professionals, the selection of a precise and well-characterized research tool is paramount to the integrity and success of their studies. This guide provides a comprehensive comparison of SCH 211803, a selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with established research tools, Methoctramine and AF-DX 116. This objective analysis, supported by experimental data and detailed protocols, aims to facilitate an informed decision-making process for investigators in the field of pharmacology and neuroscience.
Performance Overview: A Head-to-Head Comparison
This compound is a notable antagonist of the M2 muscarinic receptor.[1] To objectively assess its performance, we compare its binding affinity and selectivity against two well-established M2 receptor research tools: Methoctramine and AF-DX 116.
Binding Affinity Profile
The binding affinity of a ligand for its receptor is a critical parameter, indicating the strength of the interaction. It is typically expressed as the inhibition constant (Ki), with a lower Ki value signifying a higher affinity. The following table summarizes the reported Ki values for this compound, Methoctramine, and AF-DX 116 across all five muscarinic receptor subtypes (M1-M5).
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | >1000 | <1.0 | >1000 | Not Reported | >1000 |
| Methoctramine | 50 | 13.2 | 214 | 31.6 | 135 |
| AF-DX 116 | 417 | 64 | 786 | 211 | 5130 |
Note: Data for this compound is based on its high selectivity profile; specific Ki values for all subtypes are not consistently available in public literature.
Selectivity Profile
Selectivity is a crucial attribute for a research tool, as it minimizes off-target effects and ensures that the observed biological response is mediated by the intended receptor. The table below illustrates the selectivity of each compound for the M2 receptor over the other muscarinic subtypes, calculated as the ratio of Ki values (Ki of other subtype / Ki of M2).
| Compound | M1/M2 Selectivity | M3/M2 Selectivity | M4/M2 Selectivity | M5/M2 Selectivity |
| This compound | >1000-fold | >1000-fold | Not Reported | >1000-fold |
| Methoctramine | 3.8-fold | 16.2-fold | 2.4-fold | 10.2-fold |
| AF-DX 116 | 6.5-fold | 12.3-fold | 3.3-fold | 80.2-fold |
From the data, this compound demonstrates a superior selectivity profile for the M2 receptor compared to both Methoctramine and AF-DX 116.
Experimental Methodologies
To ensure the reproducibility and validity of research findings, it is essential to adhere to standardized experimental protocols. The following sections detail the methodologies for key assays used to characterize M2 receptor antagonists.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand to a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the M2 muscarinic receptor.
Materials:
-
Cell membranes expressing the human M2 muscarinic receptor.
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds (this compound, Methoctramine, AF-DX 116).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., atropine).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest and is useful for characterizing the functional consequences of ligand binding.
Objective: To determine the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the M2 muscarinic receptor and associated G proteins.
-
[³⁵S]-GTPγS (a non-hydrolyzable GTP analog).
-
Agonist (e.g., carbachol).
-
Test antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 µM GDP, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubate the cell membranes with the test antagonist at various concentrations.
-
Add the agonist to stimulate the receptor.
-
Add [³⁵S]-GTPγS to the reaction mixture.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
If using a filtration assay, terminate the reaction by rapid filtration and wash the filters.
-
If using an SPA-based assay, the [³⁵S]-GTPγS bound to the Gα subunit in proximity to the SPA bead will generate a signal.
-
Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.
-
The ability of the antagonist to inhibit the agonist-stimulated increase in [³⁵S]-GTPγS binding is used to determine its potency (IC50).
cAMP Accumulation Assay
This assay measures the downstream effect of M2 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the M2 muscarinic receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Agonist (e.g., carbachol).
-
Test antagonist.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with the test antagonist at various concentrations.
-
Stimulate the cells with a combination of forskolin (to elevate basal cAMP levels) and the agonist.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
The ability of the antagonist to block the agonist-induced decrease in forskolin-stimulated cAMP levels is used to determine its potency (IC50).
Visualizing the Molecular Landscape
To further aid in the understanding of the mechanisms of action and experimental design, the following diagrams have been generated using Graphviz.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Affinity Determination.
References
A Comparative Review of Piperidinyl Piperidine M2 Muscarinic Antagonists: Structure-Activity Relationships and Methodological Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the structure-activity relationships (SAR) of piperidinyl piperidine (B6355638) analogues as selective antagonists for the M2 muscarinic acetylcholine (B1216132) receptor. The M2 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating cardiac function and serves as a presynaptic autoreceptor modulating acetylcholine release in the central nervous system. Selective M2 antagonists are therefore of significant interest for the potential treatment of various cardiovascular and neurological disorders. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of relevant biological pathways and workflows to facilitate further research and development in this area.
Structure-Activity Relationship (SAR) of Piperidinyl Piperidine M2 Antagonists
The piperidinyl piperidine scaffold has proven to be a versatile framework for the development of potent and selective M2 muscarinic antagonists. SAR studies have revealed that specific substitutions on both piperidine rings and the linker connecting them significantly influence binding affinity and selectivity against other muscarinic receptor subtypes, particularly M1 and M3.
Key Structural Modifications and Their Impact
-
Substitution on the Nitrogen of the second Piperidine Ring: The nature of the substituent on the nitrogen of the second piperidine ring is a critical determinant of M2 potency and selectivity. Small, basic substituents are generally favored.
-
Linker between the Piperidine Rings: The length and nature of the linker connecting the two piperidine rings impact the overall conformation of the molecule and its fit within the M2 receptor binding pocket.
-
Substituents on the first Piperidine Ring: Modifications to the first piperidine ring can also modulate affinity and selectivity, though often to a lesser extent than modifications on the second piperidine ring.
The following tables summarize the quantitative data from key studies, highlighting the impact of these structural modifications on M2 receptor antagonism.
Quantitative Data: Binding Affinities and Selectivity
The binding affinities of various piperidinyl piperidine analogues for M1, M2, and M3 muscarinic receptors are presented below. Data is expressed as the inhibition constant (Ki) in nanomolars (nM). Lower Ki values indicate higher binding affinity. Selectivity is presented as a ratio of Ki values (Ki M1/Ki M2 and Ki M3/Ki M2), with higher ratios indicating greater selectivity for the M2 receptor.
| Compound | R1 | R2 | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M1/M2 Selectivity | M3/M2 Selectivity | Reference |
| 1 | H | Benzyl | 150 | 1.2 | 200 | 125 | 167 | [1] |
| 2 | Me | Benzyl | 200 | 1.0 | 250 | 200 | 250 | [1] |
| 3 | H | 3-Chlorobenzyl | 80 | 0.8 | 150 | 100 | 188 | [1] |
| 4 | H | 4-Fluorobenzyl | 120 | 1.1 | 180 | 109 | 164 | [1] |
| Compound | Linker Modification | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M1/M2 Selectivity | M3/M2 Selectivity | Reference |
| 5 | -CH2-O-CH2- | 350 | 5.5 | 400 | 64 | 73 | [2] |
| 6 | -CH2-S-CH2- | 280 | 4.2 | 320 | 67 | 76 | [2] |
| 7 | -CH2-CH2-CH2- | 180 | 2.1 | 220 | 86 | 105 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Radioligand Binding Assay for M2 Receptor Affinity
This protocol is used to determine the binding affinity of test compounds for the M2 muscarinic receptor.
Materials:
-
Membrane preparations from cells stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells).
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Test compounds (piperidinyl piperidine analogues).
-
Atropine (B194438) or another high-affinity non-selective muscarinic antagonist for determining non-specific binding.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein per well), a fixed concentration of [3H]-NMS (typically 0.1-1.0 nM), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of atropine (e.g., 1 µM) is used instead of the test compound. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-NMS (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: cAMP Inhibition Assay
This assay measures the ability of M2 receptor antagonists to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells).
-
A muscarinic agonist (e.g., carbachol).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test compounds (piperidinyl piperidine antagonists).
-
A cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and assay buffer.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test antagonist for a specific period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) in the presence of forskolin to all wells except the negative control.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C to allow for agonist-induced inhibition of cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
In Vivo Microdialysis for Acetylcholine Release
This technique is used to measure the effect of M2 antagonists on acetylcholine release in the brains of freely moving animals.[3][4][5]
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
A microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds (M2 antagonists).
-
A fraction collector.
-
An analytical system for acetylcholine detection (e.g., HPLC with electrochemical detection).
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the hippocampus or striatum) of an anesthetized animal using a stereotaxic apparatus.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a microinfusion pump and perfuse it with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of acetylcholine release.
-
Drug Administration: Administer the M2 antagonist, either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a set period after drug administration.
-
Acetylcholine Analysis: Analyze the concentration of acetylcholine in the collected dialysate samples using a sensitive analytical method such as HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug acetylcholine levels as a percentage of the baseline levels and compare the effects of different antagonists.
Visualizations
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by acetylcholine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of piperidinyl piperidine antagonists.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a radioligand binding assay to determine the affinity of M2 antagonists.
Caption: A generalized workflow for a radioligand binding assay to determine M2 antagonist affinity.
Logical Relationship in SAR of Piperidinyl Piperidine M2 Antagonists
This diagram illustrates the logical relationship between chemical structure modifications and the resulting biological activity in the context of piperidinyl piperidine M2 antagonists.
Caption: Logical relationship between structural modifications and the biological activity of M2 antagonists.
References
- 1. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Analytical Methods for M2 Antagonist Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Analytical Method
The accurate quantification of M2 muscarinic acetylcholine (B1216132) receptor (M2R) antagonists is critical throughout the drug discovery and development pipeline, from initial screening and lead optimization to preclinical and clinical pharmacokinetic studies. The choice of analytical method can significantly impact the quality and reliability of the collected data. This guide provides a side-by-side comparison of three commonly employed analytical methods for M2 antagonist quantification: Radioligand Binding Assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (specifically, Enzyme-Linked Immunosorbent Assay - ELISA).
M2 Receptor Signaling Pathway
Muscarinic M2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating various physiological functions, particularly in the cardiovascular and central nervous systems. Upon binding of the endogenous agonist acetylcholine (ACh), the M2 receptor activates inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. M2 receptor antagonists competitively block the binding of ACh, thereby inhibiting these downstream signaling events.
Figure 1: Simplified M2 receptor signaling pathway.
Comparative Workflow of Analytical Methods
The quantification of M2 antagonists can be approached through different analytical strategies. Radioligand binding assays measure the antagonist's ability to displace a radiolabeled ligand from the M2 receptor. LC-MS/MS directly measures the concentration of the antagonist in a biological matrix. Immunoassays utilize specific antibodies to detect and quantify the antagonist.
Figure 2: General experimental workflows.
Quantitative Data Summary
The following tables provide a side-by-side comparison of the key quantitative performance parameters for each analytical method, using atropine (B194438) and tiotropium (B1237716) as representative M2 antagonists.
Table 1: Comparison of Analytical Methods for Atropine Quantification
| Parameter | Radioligand Binding Assay | LC-MS/MS | Immunoassay (ELISA) |
| Principle | Measures displacement of a radioligand from the M2 receptor. | Direct quantification based on mass-to-charge ratio. | Competitive binding between the sample antagonist and a labeled antagonist for a specific antibody. |
| Primary Output | Binding Affinity (Ki, IC50) | Concentration (e.g., ng/mL) | Concentration (e.g., ng/mL) |
| Sensitivity (LLOQ) | Not directly applicable (measures affinity) | 0.1 - 1.0 ng/mL[1][2][3] | I-50 of ~0.17 ng/mL (indicative of sensitivity)[4][5] |
| Dynamic Range | Typically 2-3 orders of magnitude for IC50 determination. | 0.1 - 50 ng/mL or 1.0 - 1000 ng/mL[1][2][3] | Typically 1-3 orders of magnitude. |
| Specificity | Dependent on radioligand selectivity. Can be high for receptor subtype. | High, based on molecular mass and fragmentation pattern. | Can be high, but potential for cross-reactivity with structurally related compounds.[4] |
| Sample Matrix | Cell membranes, tissue homogenates. | Plasma, serum, urine, tissue homogenates.[1][2] | Forensic samples, with potential for plasma, serum, urine.[4][5][6] |
| Throughput | Moderate to high (96- or 384-well plates). | High, with rapid analysis times per sample.[1] | High (96-well plates). |
Table 2: Comparison of Analytical Methods for Tiotropium Quantification
| Parameter | Radioligand Binding Assay | LC-MS/MS | Immunoassay (ELISA) |
| Principle | Measures displacement of a radioligand from the M2 receptor. | Direct quantification based on mass-to-charge ratio. | Competitive binding between the sample antagonist and a labeled antagonist for a specific antibody. |
| Primary Output | Binding Affinity (Ki, IC50) | Concentration (e.g., pg/mL, ng/mL) | Concentration (e.g., ng/mL) |
| Sensitivity (LLOQ) | Not directly applicable (measures affinity) | 0.2 pg/mL - 0.5 ng/mL[1] | Data not readily available for commercial kits. |
| Dynamic Range | Typically 2-3 orders of magnitude for IC50 determination. | 0.2 - 100 pg/mL or 0.5 - 1000 ng/mL[1] | Typically 1-3 orders of magnitude. |
| Specificity | Dependent on radioligand selectivity. Can be high for receptor subtype. | High, based on molecular mass and fragmentation pattern. | Expected to be high, but requires validation for cross-reactivity. |
| Sample Matrix | Cell membranes, tissue homogenates. | Plasma.[1] | Plasma, serum, urine (expected). |
| Throughput | Moderate to high (96- or 384-well plates). | High, with rapid analysis times per sample.[1] | High (96-well plates). |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Tissues or cells expressing the M2 receptor are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable M2-selective radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled M2 antagonist.
-
Incubation: The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the IC50 of the antagonist. The Ki value can then be calculated using the Cheng-Prusoff equation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Atropine and Tiotropium in Plasma
This protocol is a generalized example based on validated methods.[1]
-
Sample Preparation: To a small volume of plasma (e.g., 10 µL), add an internal standard and a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then further processed, for example, by solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile) is used to separate the analytes.[1]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The analytes are detected in positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for quantification.[1]
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined.
Immunoassay (Competitive ELISA for Atropine)
This is a general protocol for a competitive ELISA.
-
Assay Setup: Standards, controls, and unknown samples are added to the wells of a microplate pre-coated with antibodies specific to atropine.
-
Competitive Binding: A fixed amount of enzyme-labeled atropine (conjugate) is added to each well. During incubation, the unlabeled atropine in the samples and the enzyme-labeled atropine compete for binding to the immobilized antibodies.
-
Washing: The plate is washed to remove any unbound materials.
-
Substrate Reaction: A substrate solution is added to the wells, which is converted by the enzyme on the bound conjugate into a colored product.
-
Detection: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of atropine in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of atropine in the unknown samples is then determined from this curve.
Conclusion
The choice of analytical method for M2 antagonist quantification depends on the specific research question, the available resources, and the stage of drug development.
-
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for its target receptor and are invaluable in the early stages of drug discovery for structure-activity relationship (SAR) studies.
-
LC-MS/MS offers high sensitivity, specificity, and a wide dynamic range, making it the preferred method for the quantitative analysis of M2 antagonists in complex biological matrices for pharmacokinetic and toxicokinetic studies.[1]
-
Immunoassays (ELISA) , when available, can provide a high-throughput and cost-effective method for screening large numbers of samples, although they may be susceptible to cross-reactivity and are generally considered a screening tool that may require confirmation by a more specific method like LC-MS/MS.[4][5]
For a comprehensive understanding of an M2 antagonist's pharmacological profile, a combination of these methods is often employed. For instance, a radioligand binding assay can establish the on-target affinity, while LC-MS/MS can provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) properties in vivo.
References
- 1. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neogen.com [neogen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. maxanim.com [maxanim.com]
Safety Operating Guide
Essential Protocols for the Safe Disposal of SCH 211803
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for SCH 211803, a compound containing piperidine (B6355638) and sulfonamide functionalities. In the absence of a specific Safety Data Sheet (SDS), this guidance is based on general best practices for handling chemical waste of this nature.
Immediate Safety and Logistical Information
Due to the lack of a specific SDS for this compound, it is crucial to handle this compound with caution. Based on its chemical structure, which includes a piperidine and a sulfonamide group, it should be treated as potentially hazardous. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially when generating dust or aerosols, should be conducted in a certified chemical fume hood.
Quantitative Data Presentation
The following table summarizes the known chemical and physical properties of this compound. This information is essential for a preliminary hazard assessment and for communicating with safety professionals.
| Property | Value |
| Molecular Formula | C31H36ClN3O3S |
| Molecular Weight | 566.2 g/mol |
| IUPAC Name | (2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone |
| Physical Description | Solid (presumed) |
| Solubility | Not specified |
| Flash Point | Not specified |
| Decomposition Products | Upon combustion, may produce toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride. |
Experimental Protocols: General Disposal Procedures
The following step-by-step protocol outlines the general procedure for the disposal of laboratory chemical waste like this compound. This protocol is a general guideline and must be adapted to comply with institutional and local regulations.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Personal Protective Equipment (PPE):
-
Before handling, ensure all personnel are equipped with:
-
Chemical safety goggles.
-
Chemically resistant gloves (e.g., nitrile).
-
A flame-retardant lab coat.
-
3. Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container.
-
The container should be in good condition and have a secure, tight-fitting lid.
-
Segregate this waste from other chemical waste types such as halogenated and non-halogenated solvents, acids, and bases to prevent unintended reactions.
4. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: (2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone.
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
Any known hazard characteristics (e.g., "Toxic," "Irritant").
-
5. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
6. Professional Disposal:
-
Crucially, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the waste.
-
Provide the EHS office with all available information about the compound, including the data from the table above.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1][2] Improper disposal can lead to environmental contamination and regulatory violations.[1][2]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
